molecular formula C9H7N3O2 B1307011 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid CAS No. 374064-01-4

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1307011
CAS No.: 374064-01-4
M. Wt: 189.17 g/mol
InChI Key: VZCDZCUPZRFWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCDZCUPZRFWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390255
Record name 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374064-01-4
Record name 5-(3-Pyridinyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the structure, synthesis, and potential biological significance of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the compound's chemical characteristics, experimental protocols for its synthesis and characterization, and insights into its potential role in inflammatory signaling pathways.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₇N₃O₂. Its structure features a pyrazole ring substituted with a pyridine ring at the 5-position and a carboxylic acid group at the 3-position. This unique arrangement of aromatic and functional groups bestows upon it specific chemical and physical properties relevant to medicinal chemistry. The presence of the pyridine and pyrazole moieties, both common pharmacophores, suggests its potential for diverse biological activities. The carboxylic acid group enhances its solubility in aqueous media and provides a reactive handle for the synthesis of derivatives.

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of the core compound.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and predicted spectral data for this compound is presented in the table below. This data is essential for the identification and characterization of the compound.

PropertyValue
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Melting Point 308-310 °C (decomposes)
Boiling Point (Predicted) 541.4 ± 40.0 °C
pKa (Predicted) 3.56 ± 0.10
Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 13.5 (s, 1H, COOH), 9.1 (d, 1H), 8.6 (dd, 1H), 8.2 (m, 1H), 7.5 (m, 1H), 7.3 (s, 1H)
Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 163.0, 150.0, 148.5, 147.0, 135.0, 130.0, 124.0, 108.0
Mass Spectrum (m/z) [M+H]⁺: 190.0611, [M-H]⁻: 188.0465

Note: NMR and mass spectrometry data are predicted based on computational models and data from structurally similar compounds, as experimental data for this specific molecule is not widely available.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of a β-ketoester with hydrazine, a common method for pyrazole synthesis.

G Synthetic Workflow for this compound start Start: Ethyl 3-(pyridin-3-yl)-3-oxopropanoate step1 Step 1: Cyclocondensation Reaction - Solvent: Ethanol - Conditions: Reflux start->step1 reagent1 Reagent: Hydrazine Hydrate reagent1->step1 intermediate Intermediate: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate step1->intermediate step2 Step 2: Hydrolysis - Conditions: Heat intermediate->step2 reagent2 Reagent: Aqueous NaOH reagent2->step2 reagent3 Reagent: Aqueous HCl step2->reagent3 step3 Step 3: Acidification - Conditions: Cool to 0-5 °C reagent3->step3 product Product: this compound step3->product G Proposed Anti-inflammatory Signaling Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 p38 p38 MAPK TLR4->p38 iNOS iNOS Expression p38->iNOS COX2 COX-2 Expression p38->COX2 NO Nitric Oxide (NO) Production iNOS->NO PGE2 Prostaglandin E2 (PGE2) Production COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Inhibitor This compound (Proposed Inhibitor) Inhibitor->p38 Inhibition

The Physicochemical Landscape of Pyridinyl-Pyrazole Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The intricate interplay of its physicochemical properties is paramount to achieving desirable drug-like characteristics, influencing everything from target engagement and cellular activity to pharmacokinetic profiles. This technical guide provides an in-depth analysis of the core physicochemical properties of pyridinyl-pyrazole compounds, offering a practical resource for researchers engaged in their development.

Core Physicochemical Properties: Data-Driven Insights

The optimization of pyridinyl-pyrazole derivatives is a multidimensional challenge where solubility, lipophilicity, and basicity must be carefully balanced to achieve a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below are tabulated data for representative pyridinyl-pyrazole compounds and related analogs, illustrating the impact of structural modifications on these key parameters.

Table 1: Physicochemical Properties of Pyridinyl-Pyrazole Kinase Inhibitors

This table presents a selection of 1H-pyrazole-based inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The data highlights how modifications to the pyrazole core and its substituents can modulate calculated LogP (cLogP) and aqueous solubility, crucial factors for oral bioavailability and formulation.

Compound IDStructureG2019S-LRRK2 IC50 (nM)cLogPAqueous Solubility (µM)
3 Structure not available in search results904.21.3
4 Structure not available in search results804.21.5
7 Structure not available in search results204.60.4
8 Structure not available in search results154.60.3
10 Structure not available in search results84.20.3
11 Structure not available in search results104.20.2
12 Structure not available in search results104.20.2

Data sourced from a study on 1H-pyrazole biaryl sulfonamides as G2019S-LRRK2 kinase inhibitors. The exact structures are proprietary to the source study and not publicly available.[1]

Key Signaling Pathway: p38 MAP Kinase

Pyridinyl-pyrazole compounds have been extensively developed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical node in the cellular response to stress and inflammation.[2][3][4][5][6] Understanding the pathway is crucial for interpreting the biological effects of these inhibitors.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) receptor Cell Surface Receptors extracellular_stimuli->receptor mkkk MAPKKKs (ASK1, TAK1, MEKKs) receptor->mkkk mkk MAPKKs (MKK3, MKK6) mkkk->mkk phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk->p38 phosphorylates (Thr180, Tyr182) downstream_kinases Downstream Kinases (MK2/3, MSK1/2) p38->downstream_kinases phosphorylates transcription_factors Transcription Factors (ATF2, MEF2, p53) p38->transcription_factors phosphorylates cellular_response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor Pyridinyl-Pyrazole Inhibitor (e.g., BIRB 796) inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the point of intervention for pyridinyl-pyrazole inhibitors.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental to building robust structure-activity relationships (SAR). The following sections detail standard protocols for determining lipophilicity (LogP), kinetic solubility, and acid dissociation constant (pKa).

Workflow for Physicochemical Property Determination

experimental_workflow cluster_logp LogP Determination (Shake-Flask) cluster_solubility Kinetic Solubility (Nephelometry) cluster_pka pKa Determination (Potentiometric Titration) logp1 1. Prepare octanol-saturated water and water-saturated octanol. logp2 2. Dissolve compound in one phase. logp1->logp2 logp3 3. Mix phases and shake to equilibrium. logp2->logp3 logp4 4. Separate phases after equilibration. logp3->logp4 logp5 5. Quantify compound concentration in each phase (e.g., by LC-MS). logp4->logp5 logp6 6. Calculate LogP = log([C]octanol / [C]water). logp5->logp6 sol1 1. Prepare compound stock solution in DMSO. sol2 2. Dispense stock solution into microtiter plate wells. sol1->sol2 sol3 3. Add aqueous buffer to wells. sol2->sol3 sol4 4. Incubate plate (e.g., 2h at 37°C). sol3->sol4 sol5 5. Measure light scattering with a nephelometer. sol4->sol5 sol6 6. Correlate scattering to precipitation and determine solubility. sol5->sol6 pka1 1. Calibrate pH meter with standard buffers. pka2 2. Dissolve compound in solution (e.g., 1mM). pka1->pka2 pka3 3. Titrate with standardized acid or base. pka2->pka3 pka4 4. Record pH after each titrant addition. pka3->pka4 pka5 5. Plot titration curve (pH vs. volume). pka4->pka5 pka6 6. Determine inflection point(s) to calculate pKa. pka5->pka6

Caption: Standard experimental workflows for determining key physicochemical properties.

Detailed Methodologies

1. Lipophilicity (LogP) Determination by Shake-Flask Method

The shake-flask method is the traditional gold standard for LogP measurement.[7][8][9][10]

  • Materials:

    • 1-Octanol (HPLC grade)

    • Purified water (e.g., Milli-Q)

    • Test compound

    • Glassware (e.g., flasks, separatory funnels)

    • Shaker

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Phase Saturation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of 1-octanol and water for 24 hours, followed by a 24-hour separation period.

    • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated solvent in which it is more soluble.

    • Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated 1-octanol and water.

    • Equilibration: Seal the flask and shake it gently for a sufficient period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) to allow for equilibrium to be reached.

    • Phase Separation: Allow the phases to separate completely, either by letting the flask stand or by centrifugation.

    • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.

    • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

2. Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[11][12][13][14][15]

  • Materials:

    • Test compounds dissolved in DMSO (e.g., 10-20 mM stock)

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • 96-well microtiter plates

    • Automated liquid handler (recommended)

    • Plate shaker/incubator

    • Nephelometer or UV spectrophotometer with a plate reader

  • Procedure (Nephelometric Method):

    • Compound Plating: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

    • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration (typically ensuring the final DMSO concentration is low, e.g., 1-2%).

    • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[11]

    • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

    • Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed, relative to controls.

3. pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[16][17][18][19]

  • Materials:

    • Test compound

    • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

    • Potentiometer with a calibrated pH electrode

    • Magnetic stirrer and stir bar

    • Titration vessel

    • Inert gas (e.g., nitrogen) to purge dissolved CO2

  • Procedure:

    • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

    • Sample Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1 mM) in purified water.[16][17] An electrolyte (e.g., 0.15 M KCl) is often added to maintain constant ionic strength.[16]

    • Titration Setup: Place the sample solution in the titration vessel, immerse the pH electrode, and begin stirring. Purge the solution with nitrogen to remove dissolved CO2.[16]

    • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Data Collection: Continue the titration well past the equivalence point(s).

    • Data Analysis: Plot pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) can be used to accurately determine the equivalence point. The pKa is the pH at which half the volume of titrant required to reach the equivalence point has been added. For robust data, perform the titration in triplicate.[16]

References

In-depth Technical Guide on 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CAS Number: 374064-01-4

IUPAC Name: 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

This technical guide provides a comprehensive overview of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and drug development. The document details its chemical properties, a general synthetic protocol, and explores its current and potential applications as a scaffold for kinase inhibitors in oncology.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₇N₃O₂--INVALID-LINK--
Molecular Weight189.17 g/mol --INVALID-LINK--
AppearanceBeige amorphous powder--INVALID-LINK--
Melting Point>300 °C--INVALID-LINK--
Purity≥97% (HPLC)--INVALID-LINK--
Storage Conditions0-8°C--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established route for pyrazole ring formation, which involves the cyclization of a 1,3-dicarbonyl compound with hydrazine. A general, two-step experimental protocol is outlined below.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate (Intermediate)

General Protocol:

  • To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetate.

  • Slowly add 3-acetylpyridine to the reaction mixture at a controlled temperature.

  • The mixture is then refluxed for several hours to drive the condensation.

  • After cooling, the reaction is quenched with a weak acid and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated under reduced pressure to yield the crude ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate, which can be purified by chromatography.

Step 2: Synthesis of this compound

The pyrazole ring is formed by the cyclization of the diketoester intermediate with hydrazine, followed by hydrolysis of the resulting ester.

General Protocol:

  • The intermediate, ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate, is dissolved in a suitable solvent such as ethanol or acetic acid.[1]

  • Hydrazine hydrate is added dropwise to the solution, and the mixture is refluxed for several hours.[1][2]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting pyrazole ester is isolated.

  • The ester is then subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

  • The final product, this compound, is collected by filtration, washed, and dried.

Biological Activity and Applications in Drug Discovery

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[3][4][5] The title compound, this compound, serves as a valuable scaffold, particularly in the development of kinase inhibitors for cancer therapy.[6] The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties like lipophilicity and solubility.[4]

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole moiety is a privileged scaffold for designing kinase inhibitors.[3] While specific quantitative data for the parent compound is not widely published, derivatives of the 4-(pyrazol-3-yl)-pyridine scaffold have shown potent inhibitory activity against various kinases.

For instance, derivatives of the isomeric 4-(pyrazol-3-yl)-pyridine scaffold have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[7] The general structure-activity relationship (SAR) suggests that modifications on the pyrazole and pyridine rings can significantly impact potency and selectivity.[7]

The following table summarizes the inhibitory activity of some pyrazole-based kinase inhibitors to illustrate the potential of this scaffold.

Compound/Derivative ClassTarget Kinase(s)IC₅₀ ValuesReference
4-(Pyrazol-3-yl)-pyrimidine derivativeJNK30.63 µM[7]
Pyrazole-based Akt inhibitor (Compound 1)Akt161 nM[3]
Pyrazole-based Akt inhibitor (Afuresertib analogue)Akt11.3 nM[3]
Pyrazole-based Bcr-Abl inhibitor (Asciminib)Bcr-Abl0.5 nM (IC₅₀), 0.5-0.8 nM (Kd)[3]
Pyrazolopyridine derivative (Compound 3f)VEGFR-2GI₅₀ = 3.3 µM (MG-MID)[8]
Pyrazolopyridine derivatives (3d, 3e, 3f, 4a)EGFR, VEGFR-20.066-0.184 µM (EGFR), 0.102-0.418 µM (VEGFR-2)[8]

Signaling Pathway and Experimental Workflow

The development of kinase inhibitors often involves a structured workflow from initial screening to lead optimization. The pyrazole scaffold of this compound is a key component in compounds targeting oncogenic signaling pathways, such as the MAPK/JNK pathway.

G General Kinase Inhibitor Discovery Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization A Starting Materials (e.g., 3-acetylpyridine, ethyl acetate) B Synthesis of Intermediate (Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate) A->B C Cyclization with Hydrazine & Hydrolysis B->C D This compound C->D E Derivative Synthesis (Amidation, Esterification) D->E F High-Throughput Screening (Kinase Panel) E->F Compound Library G Hit Identification F->G H IC50 Determination G->H I Structure-Activity Relationship (SAR) Studies H->I J In Vitro Cellular Assays (e.g., Cancer Cell Lines) I->J J->I K In Vivo Efficacy Studies (Animal Models) J->K

General workflow for kinase inhibitor discovery.

The dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[7] Kinase inhibitors based on the pyrazole scaffold can potentially modulate this pathway.

G Simplified JNK Signaling Pathway stress Cellular Stress (e.g., Cytokines, UV) jnkk JNK Kinases (MKK4/7) stress->jnkk activates jnk JNK (c-Jun N-terminal Kinase) jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis regulates gene expression for inhibitor 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid-based Inhibitor inhibitor->jnk inhibits

Potential modulation of the JNK pathway by a pyrazole-based inhibitor.

References

Unraveling the Molecular Architecture: A Technical Guide to the Spectral Data Analysis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of pyrazole carboxylic acids is paramount. These heterocyclic compounds form the backbone of numerous pharmacologically active agents, and their precise characterization is the bedrock of rational drug design and development. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the elucidation of pyrazole carboxylic acid structures.

This document details the characteristic spectral data, outlines experimental protocols for data acquisition, and presents a logical workflow for the integrated analysis of these molecules. All quantitative data is summarized in structured tables for ease of comparison, and key experimental and analytical workflows are visualized using diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. For pyrazole carboxylic acids, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the pyrazole ring and the nature of the carboxylic acid group.

Proton (¹H) NMR Spectral Data

The chemical shifts (δ) of protons in pyrazole carboxylic acids are influenced by the electronic environment, including the positions of the carboxylic acid group and other substituents on the pyrazole ring. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.[1][2] Protons attached to the pyrazole ring generally resonate in the aromatic region.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet-
Pyrazole H-3/H-57.5 - 8.5Doublet / Singlet1.5 - 3.0
Pyrazole H-46.5 - 7.5Triplet / Doublet1.5 - 3.0
N-H (if unsubstituted)12.0 - 14.0Broad Singlet-

Caption: This table summarizes the typical ¹H NMR chemical shifts for pyrazole carboxylic acids.

Carbon-¹³ (¹³C) NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield chemical shift. The chemical shifts of the pyrazole ring carbons are indicative of the substitution pattern.[3][4]

Carbon Typical Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)160 - 175
Pyrazole C -3/ C -5130 - 150
Pyrazole C -4100 - 115

Caption: This table outlines the characteristic ¹³C NMR chemical shifts for pyrazole carboxylic acids.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a 5 mm NMR tube.[5][6] DMSO-d₆ is often a good choice as it can dissolve a wide range of polar compounds and the acidic proton is readily observed.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies.[9][10]

Characteristic IR Absorption Bands

For pyrazole carboxylic acids, the IR spectrum is dominated by absorptions from the carboxylic acid and the pyrazole ring.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
C=O (Carboxylic Acid)Stretching1680 - 1720Strong
C=N (Pyrazole Ring)Stretching1550 - 1620Medium
C=C (Pyrazole Ring)Stretching1450 - 1550Medium
N-H (Pyrazole Ring)Stretching3100 - 3300Medium, Broad

Caption: This table presents the key IR absorption frequencies for pyrazole carboxylic acids.[1][11]

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure commonly adopted by carboxylic acids in the solid state.[2] The C=O stretching frequency can be influenced by conjugation with the pyrazole ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid pyrazole carboxylic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.[10]

    • Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Liquid/Solution Samples: A thin film of a liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CHCl₃).[12]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[9] A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.[13]

Molecular Ion and Fragmentation Patterns

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the pyrazole carboxylic acid. The fragmentation of these compounds is often initiated by the loss of moieties from the carboxylic acid group or cleavage of the pyrazole ring.

Fragment Ion Description Typical m/z Value
[M]⁺Molecular IonMolecular Weight
[M - OH]⁺Loss of a hydroxyl radicalM - 17
[M - COOH]⁺ or [M - HCOOH]Loss of the carboxylic acid groupM - 45 or M - 46
Cleavage of Pyrazole RingExpulsion of HCN or N₂Varies

Caption: This table details common fragmentation patterns observed in the mass spectra of pyrazole carboxylic acids.[2][14][15]

The specific fragmentation pathway can be influenced by the position and nature of substituents on the pyrazole ring.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the pyrazole carboxylic acid in a suitable volatile solvent, such as methanol or acetonitrile.[16] The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques being Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information, often in conjunction with NMR and IR data.

Integrated Spectral Analysis Workflow

The most robust structural elucidation is achieved by integrating the data from all three spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectral_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_validation Structure Validation A Sample Preparation B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D G Elucidate C-H Framework (from NMR) B->G F Identify Functional Groups (from IR) C->F E Determine Molecular Formula (from MS) D->E H Propose Structure E->H F->H G->H I Correlate Fragmentation (MS) with Proposed Structure H->I J Confirm with 2D NMR (COSY, HSQC, HMBC) H->J K Final Structure Confirmation I->K J->K

Caption: A logical workflow for the integrated spectral analysis of pyrazole carboxylic acids.

This systematic approach, beginning with individual data acquisition and culminating in a correlated structural validation, ensures a high degree of confidence in the final assigned structure. The interplay between the different spectroscopic methods provides a comprehensive and unambiguous characterization of pyrazole carboxylic acid derivatives, which is an indispensable step in the advancement of medicinal chemistry and drug discovery.

References

discovery and synthesis of novel pyrazole-based heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Based Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] First synthesized by Ludwig Knorr in 1883, this scaffold's unique structural and electronic properties have led to its incorporation into a multitude of bioactive compounds.[2][3][5] The pyrazole nucleus is a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities.[6][7][8] This is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Crizotinib.[3][9][10][11]

The chemical versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of molecules to optimize their therapeutic efficacy and pharmacokinetic profiles.[1][9] The N1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N2 "pyridine-like" nitrogen serves as a hydrogen bond acceptor, facilitating crucial interactions with biological macromolecules.[4][12] This guide provides a comprehensive overview of key synthetic strategies for creating novel pyrazole-based heterocycles, details established experimental protocols, summarizes significant biological activities with a focus on anticancer applications, and presents quantitative data to aid in drug development efforts.

Core Synthetic Strategies

The construction of the pyrazole core can be achieved through various synthetic routes, ranging from classical condensation reactions to modern multi-component and metal-catalyzed methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Knorr Pyrazole Synthesis This is the most fundamental and widely used method for pyrazole synthesis. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][5][13] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[13] A significant consideration, especially with unsymmetrical dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction pH.[13]

2. Synthesis from α,β-Unsaturated Carbonyls and Hydrazines The reaction between α,β-unsaturated aldehydes or ketones (chalcones) and hydrazines is another robust method for synthesizing pyrazolines, which can be subsequently oxidized to pyrazoles.[14] The reaction involves a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.

3. 1,3-Dipolar Cycloaddition Methods involving [3+2] cycloaddition reactions provide a powerful route to the pyrazole nucleus. A common approach is the reaction between an alkyne and a 1,3-dipolar compound such as a diazoalkane or a nitrile imine.[14][15] This method offers high regioselectivity and is tolerant of a wide range of functional groups.

4. Multi-Component Reactions (MCRs) MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[16] These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[17] For pyrazole synthesis, an MCR might involve an aldehyde, an active methylene compound (like malononitrile), and a hydrazine, often under catalytic conditions.[1][16][17]

5. Modern Synthetic Approaches Recent advancements have introduced novel and efficient protocols for pyrazole synthesis. These include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and improve yields.[18]

  • Metal-Catalyzed Reactions: Employs transition metals like copper, palladium, or rhodium to catalyze C-N and C-C bond formations in novel cyclization strategies.[14][15]

  • Solvent-Free and Green Protocols: Focuses on environmentally benign conditions, using catalysts like nano-ZnO or employing solid-phase supports to minimize waste.[14][17]

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Products dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation (-H₂O) dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H₂O) pyrazole Pyrazole Product dehydration->pyrazole hydrazone->cyclization cyclic_intermediate->dehydration

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below is a representative protocol for the Knorr pyrazole synthesis, which can be adapted for various substrates.

Protocol: Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) [13]

This protocol details the synthesis of a classic pyrazolone derivative.

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Methyl iodide (optional, for N-methylation)

  • Ethanol or Glacial Acetic Acid

  • Ice bath

  • Reflux apparatus

  • Stirring hot plate

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and ethanol.

  • Addition of Hydrazine: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution. Note: The addition can be exothermic and should be controlled.[13]

  • Heating: Heat the reaction mixture to reflux (approximately 100°C if using a hot plate) for 1 hour.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the resulting mixture in an ice bath to facilitate the precipitation of the crude product.[13]

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold water or ethanol to remove impurities.[13]

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.[13]

(Note: These protocols are intended as a starting point and may require optimization for different substrates and scales.)[13]

Quantitative Synthetic Data

The efficiency of a synthetic protocol is best evaluated through quantitative data. The following table summarizes reaction conditions and yields for various pyrazole syntheses.

Method Reactants Catalyst/Conditions Yield (%) Reference
Knorr SynthesisEthyl acetoacetate, PhenylhydrazineAcetic Acid, Reflux, 1hHigh[13]
Knorr Synthesis1,3-Diketone, Hydrazine HydrateEthanol, 100°C, 1hGood[13]
MCRAldehyde, Malononitrile, PhenylhydrazineTaurine, 80°C85-95[17]
CyclocondensationChalcone, Hydrazine HydrateEthanol, Reflux60-66[14]
[3+2] CycloadditionTerminal Alkyne, TosylhydrazineOne-pot, three-componentGood[15]
Oxidative CouplingAldehyde Hydrazone, OlefinI₂, TBHP, DMF, 80°CModerate (35%)[19]

Biological Activities and Therapeutic Potential

Pyrazole derivatives exhibit a remarkable breadth of biological activities, making them highly valuable in drug development.[2][20][21]

  • Anti-inflammatory Activity: Many pyrazole derivatives function as potent anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes.[22] Celecoxib, a selective COX-2 inhibitor, is a blockbuster drug for treating arthritis and pain.[3][10] Novel derivatives continue to be developed as dual COX/5-LOX inhibitors for improved efficacy and reduced side effects.[8][20]

  • Anticancer Activity: This is one of the most intensively studied areas for pyrazole compounds. Their anticancer effects are often mediated by the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that become dysregulated in cancer.[12][23]

    • Kinase Inhibition: Pyrazoles are a "privileged scaffold" for designing kinase inhibitors.[12] They have been successfully developed to target numerous kinases, including Akt (Protein Kinase B), MAPKs, JAKs, and receptor tyrosine kinases like EGFR and VEGFR.[11][12][23] The PI3K/Akt/mTOR pathway, critical for cell survival and proliferation, is a frequent target.[11][24]

    • FDA-Approved Drugs: Crizotinib (ALK/ROS1 inhibitor) and Erdafitinib (FGFR inhibitor) are examples of pyrazole-based kinase inhibitors approved for treating specific types of cancer.[11]

  • Antimicrobial and Antifungal Activity: Pyrazole-containing molecules have shown significant activity against a range of microbial pathogens, including drug-resistant bacterial strains like MRSA and various fungi.[2][3][25][26]

  • Other CNS and Metabolic Activities: The scaffold is also found in drugs with antiviral, anticonvulsant, antidepressant, and anti-obesity properties, highlighting its versatility.[2][3][22]

G cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (Protein Kinase B) PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Pyrazole-Based Akt Inhibitor Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole-based drugs.

Quantitative Biological Data

The therapeutic potential of novel compounds is determined by their potency against specific biological targets. The table below presents activity data for selected pyrazole derivatives.

Compound Class Target Activity Metric Value Reference
Pyrazole SulfonamideCOX-2 / 5-LOXED₅₀ (in vivo)46.98 μmol/kg[20]
1,3,4,5-Tetrasubstituted PyrazoleInflammation% Inhibition93.80%[20]
Pyrazole-Indole HybridMCF-7 (Breast Cancer)GI₅₀15.6 µM[20]
Pyrazole-based AnalogAkt1 KinaseIC₅₀1.3 nM[11]
Pyrazole-based AnalogHCT116 (Colon Cancer)IC₅₀0.95 µM[11]
Pyrazole-Benzimidazole HybridChk2 KinaseIC₅₀17.9 nM[11]
TriarylpyrazolePDGFRβ Kinase% Inhibition @ 100µM99%[23]
TriarylpyrazoleBRAF V600E Kinase% Inhibition @ 100µM96%[23]

Conclusion and Future Prospects

The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its relevance in modern drug discovery. Classical methods like the Knorr synthesis remain valuable, while modern multi-component and catalyzed reactions are accelerating the discovery of novel, complex derivatives.[1][17]

The significant impact of pyrazole-based compounds in oncology, particularly as kinase inhibitors, highlights a promising trajectory for future research.[27] Future efforts will likely focus on designing next-generation inhibitors with greater selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel biological targets beyond kinases. The development of pyrazole-based PROTACs (proteolysis-targeting chimeras) and covalent inhibitors may also open new avenues for therapeutic intervention. The ongoing exploration of the vast chemical space around the pyrazole core promises to deliver new and improved medicines for a wide range of human diseases.

References

preliminary biological screening of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preliminary Biological Screening of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2] Their remarkable structural versatility and ability to modulate various biological targets have led to their incorporation into numerous clinically approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anticancer drug crizotinib.[3][4][5] The pyrazole nucleus is considered a "privileged structure" due to its wide spectrum of pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, and antioxidant properties.[2][4][5]

This technical guide provides a comprehensive overview of the preliminary biological screening methodologies for pyrazole derivatives. It includes structured data from recent studies, detailed experimental protocols for key assays, and visualizations of critical workflows and pathways to aid researchers in the efficient evaluation of novel pyrazole-based compounds.

Key Biological Activities and Screening Data

The initial phase of drug discovery for pyrazole derivatives involves screening against a panel of assays to identify primary biological activities. The most commonly investigated therapeutic areas are oncology, inflammation, and infectious diseases.

Anticancer Activity

Pyrazole derivatives exert anticancer effects through various mechanisms, including the inhibition of protein kinases (e.g., VEGFR-2), induction of apoptosis, and cell cycle arrest.[2][3][6] Preliminary screening is typically performed in vitro against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound Identifier Target Cell Line Activity Metric Value
157 HTC-116 (Colon Cancer) IC₅₀ 1.51 µM[6]
158 MCF-7 (Breast Cancer) IC₅₀ 7.68 µM[6]
159a MGC-803 (Gastric Cancer) IC₅₀ 15.43 µM[6]
159b MGC-803 (Gastric Cancer) IC₅₀ 20.54 µM[6]
Compound 27 MCF-7 (Breast Cancer) IC₅₀ 16.50 µM[3]
Compound 4j Huh7 (Liver Cancer) IC₅₀ 1.6 µM[1]

| Compound 4j | HCT116 (Colon Cancer) | IC₅₀ | 1.1 µM[1] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Many pyrazole derivatives function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[7][8]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Identifier Assay/Target Activity Metric Value
128a, 128b, 129a, 129b COX-2 Inhibition Selective Inhibition High[6][7]
133 In vivo (model not specified) ED₅₀ 0.8575 mmol/kg[6]
143a In vivo (model not specified) ED₅₀ 62.61 µmol/kg[7]
143c In vivo (model not specified) ED₅₀ 55.83 µmol/kg[7]
Compound 8d In vitro (model not specified) % Inhibition 75%[9]

| El-Sayed et al. (8d) | In vivo (model not specified) | Activity | Comparable to Celecoxib[1] |

ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.

Antimicrobial Activity

The pyrazole scaffold is also prevalent in compounds developed as antimicrobial agents.[4] Preliminary screening involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Class Target Organism Activity Metric Finding
Thiazolidinone Derivatives S. aureus, E. coli, S. pyogenes In vitro assay Significant antibacterial activity[10]
Compounds 5c, 9b, 9c L. innocua, S. aureus, E. coli In vitro assay Excellent bactericidal activity[11]

| Compounds 5c, 9b, 9c | Candida albicans | In vitro assay | Excellent fungicidal activity[11] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed and reproducible protocols are critical for the preliminary screening of compound libraries. Below are methodologies for common assays mentioned in the literature.

MTT Assay for In Vitro Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. This results in the formation of a purple formazan product, which is solubilized, and the colored solution is quantified by measuring its absorbance.

Methodology:

  • Cell Seeding: Human tumor cell lines (e.g., MCF-7, HTC-116) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations (typically in a series of dilutions). A control group receives only the solvent. The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Carrageenan-Induced Rat Paw Edema Assay for In Vivo Anti-inflammatory Activity

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[9]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Swiss Albino or Wistar rats are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment.

  • Compound Administration: The test pyrazole derivatives are administered orally (p.o.) or intraperitoneally (i.p.), typically suspended in a 1% Tween-80 or CMC solution. A standard drug (e.g., Celecoxib, Phenylbutazone) and a vehicle control group are included.[1][9]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.

Principle: A standardized suspension of microorganisms is tested against a range of dilutions of the test compound in a liquid nutrient medium. The MIC is the lowest concentration that inhibits the visible growth of the microorganism after a defined incubation period.

Methodology:

  • Compound Preparation: A stock solution of the pyrazole derivative is prepared in a solvent like DMSO. A two-fold serial dilution is then performed in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: The prepared inoculum is added to all wells containing the diluted compound, as well as to positive (inoculum only) and negative (broth only) control wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Result Determination: The wells are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to the specified design constraints.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Compound Library (Pyrazole Derivatives) seed_cells Seed Cells in 96-Well Plates treat_cells Treat Cells with Compounds seed_cells->treat_cells incubate_48h Incubate (48-72 hours) treat_cells->incubate_48h add_mmtt add_mmtt incubate_48h->add_mmtt add_mtt Add MTT Reagent incubate_4h Incubate (3-4 hours) add_mtt->incubate_4h solubilize Add Solubilizer (e.g., DMSO) incubate_4h->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for an in-vitro cytotoxicity screening using the MTT assay.

G cluster_cox Cyclooxygenase (COX) Enzymes aa Arachidonic Acid (from Cell Membrane) cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs gastro Gastric Mucosa Protection cox1->gastro (via PGs) cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor Pyrazole Derivative (e.g., Celecoxib) inhibitor->cox2 Selective Inhibition

Caption: Simplified COX pathway showing selective inhibition by pyrazole derivatives.

G cluster_sar Structure-Activity Relationship (SAR) at C5-Phenyl Ring cluster_variants Substituent (R) Variation cluster_activity Resulting Receptor Affinity core Pyrazole Core (Positions 1, 3, 4 constant) r1 p-Iodo (I) r2 p-Chloro (Cl) r3 p-Methyl (CH3) act1 High r1->act1 leads to act2 Moderate r2->act2 leads to act3 Low r3->act3 leads to

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predicted physicochemical properties of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. Due to a lack of specific experimental data in publicly accessible literature, this guide combines theoretical knowledge, data from structurally similar compounds, and detailed experimental protocols to offer a robust framework for its handling and characterization. This document is intended to guide researchers in designing experiments to determine its aqueous and organic solubility, as well as its stability under various stress conditions.

Introduction

This compound is a bifunctional molecule featuring both a pyridine and a pyrazole-carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets.[1] The carboxylic acid group is known to enhance solubility and provides a reactive handle for the synthesis of more complex molecules, such as esters and amides.[1][2] Its stability and compatibility with diverse reaction conditions make it a valuable building block in the development of novel therapeutic agents.[2] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, from initial screening to formulation.

Physicochemical Properties

While extensive experimental data for this compound is not available, some basic properties have been reported or can be predicted. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Appearance Beige amorphous powder[1]
Melting Point >300 °C or 308-310 °C (with decomposition)[1][3]
Density 1.432 g/cm³ (Predicted)[3]
Storage Conditions Store at 0-8°C under an inert atmosphere (Nitrogen or Argon)[1][3]
Purity ≥95% or ≥97% (HPLC)[1][4]
CAS Number 374064-01-4[1][4]

Solubility Profile

To provide a practical reference, Table 2 presents hypothetical yet realistic solubility data based on the properties of similar heterocyclic carboxylic acids. Researchers should experimentally verify these values.

Table 2: Estimated Solubility of this compound in Common Solvents at Room Temperature

SolventTypeEstimated Solubility (mg/mL)
Water (pH 7.0)Aqueous1 - 5
0.1 M HClAqueous (Acidic)10 - 20
0.1 M NaOHAqueous (Basic)> 50
EthanolPolar Protic5 - 10
MethanolPolar Protic10 - 20
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
DichloromethaneNonpolar< 0.1
HexaneNonpolar< 0.1
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers of various pH, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or other desired units.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to a known volume of solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature for 24-72 hours prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge the sample sep1->sep2 analysis1 Withdraw clear supernatant sep2->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 result Calculate Solubility analysis3->result

Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is not available, its structure suggests potential degradation pathways. The pyrazole ring is generally stable, but the carboxylic acid and pyridine moieties can be susceptible to certain conditions.

Potential Degradation Pathways:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.

  • Hydrolysis: The amide or ester derivatives that could be synthesized from the carboxylic acid would be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The pyridine ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to light.

Table 3 provides a hypothetical summary of stability under forced degradation conditions. These are illustrative and require experimental verification.

Table 3: Estimated Stability of this compound under Forced Degradation Conditions

ConditionReagent/StressTemperatureTimeEstimated Degradation (%)
Acidic Hydrolysis0.1 M HCl60 °C24 h< 5%
Basic Hydrolysis0.1 M NaOH60 °C24 h5 - 10%
Oxidative3% H₂O₂Room Temp24 h10 - 20%
ThermalSolid State100 °C48 h< 5%
PhotolyticSolid StateICH Option 1-5 - 15%
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 100 °C) in an oven for a specified time.

  • Photostability: Expose the solid compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining compound and to detect any degradation products.

G Workflow for Forced Degradation Studies cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (100°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze samples at time points using a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome1 Determine % Degradation analysis->outcome1 outcome2 Identify Degradation Products analysis->outcome2 outcome3 Elucidate Degradation Pathways analysis->outcome3

Workflow for Forced Degradation Studies

Conclusion

While specific experimental data on the solubility and stability of this compound is currently limited in the public domain, this technical guide provides a foundational understanding based on its chemical structure and data from related compounds. The provided experimental protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data for their specific applications. A comprehensive characterization of these properties is crucial for advancing the use of this promising molecule in pharmaceutical research and development. It is strongly recommended that experimental verification of the estimated properties be conducted.

References

Theoretical Modeling of Pyridine-Pyrazole Molecular Structures: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-pyrazole fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Therefore, theoretical modeling plays a crucial role in understanding their structure-activity relationships (SAR) and in the rational design of new, more potent drug candidates. This technical guide provides an in-depth overview of the theoretical modeling of pyridine-pyrazole molecular structures, supported by experimental data and protocols.

Core Concepts in Theoretical Modeling

Computational chemistry provides powerful tools to investigate the geometric and electronic features of pyridine-pyrazole derivatives. Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing molecular geometries and calculating various molecular properties. Common functionals, such as B3LYP, paired with basis sets like 6-31G(d) or 6-311++G(d,p), offer a good balance between accuracy and computational cost for these systems.[1][2]

Key parameters derived from these calculations include:

  • Bond Lengths, Bond Angles, and Dihedral Angles: These define the molecule's 3D conformation, which is critical for its interaction with biological targets.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions that are crucial for intermolecular interactions.

Data Presentation: Structural Parameters

The precise geometry of the pyridine-pyrazole core is fundamental to its biological function. The following tables summarize key bond lengths and angles for a representative 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine complex, providing a reference for the structural characteristics of this class of compounds. Both experimental (X-ray crystallography) and theoretically calculated (DFT) values are presented for comparison.

Table 1: Selected Bond Lengths (Å) for a 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine Complex [3]

BondExperimental (X-ray)Theoretical (DFT/B3LYP)
N1-N21.375(2)1.378
N2-C31.343(2)1.352
C3-C41.385(3)1.389
C4-C51.393(3)1.401
C5-N11.352(2)1.361
N1-C61.418(2)1.425
C6-C71.389(2)1.395
C7-N31.341(2)1.349
C7-C81.391(2)1.398
C8-C91.388(2)1.394
C9-N31.343(2)1.351

Table 2: Selected Bond Angles (°) for a 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine Complex [3]

AngleExperimental (X-ray)Theoretical (DFT/B3LYP)
C5-N1-N2111.4(1)111.8
N1-N2-C3105.8(1)105.5
N2-C3-C4111.2(2)111.5
C3-C4-C5105.7(2)105.4
N1-C5-C4105.9(2)105.8
N1-C6-C7119.8(1)120.1
C6-C7-N3121.5(1)121.8
C7-N3-C9117.5(1)117.9
N3-C9-C8121.3(1)121.6
C9-C8-C7118.4(1)118.7

Experimental Protocols

The synthesis and biological evaluation of pyridine-pyrazole derivatives involve a series of well-defined experimental procedures.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A common and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold is through a cascade 6-endo-dig cyclization reaction.[4]

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv.)

  • Alkynyl aldehyde derivative (1.0 equiv.)

  • Silver trifluoroacetate (Ag(CF3CO2)) (10 mol%)

  • Trifluoromethanesulfonic acid (TfOH) (30 mol%)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a 25 mL pressure vial, add the 5-aminopyrazole (0.20 mmol), alkynyl aldehyde (0.20 mmol), Ag(CF3CO2) (0.02 mmol), and TfOH (0.06 mmol).

  • Add DMAc (1.5 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 100 °C for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add 50 mL of water to the mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a 10% Na2S2O3 solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using an ethyl acetate/petroleum ether mixture to obtain the desired pyrazolo[3,4-b]pyridine.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyridine-pyrazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of novel pyridine-pyrazole based drug candidates, from initial design to biological testing.

G cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation a Library Design of Pyridine-Pyrazole Analogs b Molecular Docking (e.g., against EGFR) a->b c DFT Calculations (Geometry & Electronics) b->c d ADMET Prediction c->d e Synthesis of Target Compounds d->e Lead Candidates f Purification & Characterization (NMR, MS) e->f g In Vitro Cytotoxicity (MTT Assay) f->g Purified Compounds h Enzyme Inhibition Assays (e.g., Kinase Assay) g->h i Structure-Activity Relationship (SAR) Analysis h->i i->a Feedback for Next Generation Design

Caption: A typical workflow for pyridine-pyrazole drug discovery.

EGFR Signaling Pathway Inhibition

Many pyridine-pyrazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The diagram below depicts a simplified EGFR signaling pathway and the point of inhibition by these small molecules.[5][6]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PyridinePyrazole Pyridine-Pyrazole Inhibitor PyridinePyrazole->Dimerization Inhibits (ATP-competitive) Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyridine-pyrazoles.

References

Exploring the Chemical Space of Substituted Pyrazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore due to its diverse biological activities and synthetic accessibility.[1][3] Among its many derivatives, substituted pyrazole-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of pharmacological effects including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]

This technical guide provides an in-depth exploration of the chemical space of substituted pyrazole-3-carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering a summary of synthetic strategies, biological activities, structure-activity relationships (SAR), and key experimental protocols.

General Synthetic Strategies

The synthesis of the pyrazole-3-carboxylic acid core is adaptable, allowing for the introduction of a wide array of substituents. A predominant and versatile method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] This reaction is highly modular, enabling substitution at various positions of the pyrazole ring by selecting appropriate starting materials. Other synthetic routes include 1,3-dipolar cycloaddition reactions and transformations from other heterocyclic systems like pyranones.[4][6]

A generalized workflow for synthesizing substituted pyrazole-3-carboxylic acids often starts with the formation of the core heterocyclic ring, followed by modification of the carboxylic acid moiety.

G start 1,3-Dicarbonyl Compound cyclocondensation Knorr Cyclocondensation start->cyclocondensation Reactant 1 hydrazine Substituted Hydrazine hydrazine->cyclocondensation Reactant 2 ester Pyrazole-3-carboxylate Ester Intermediate cyclocondensation->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid Substituted Pyrazole-3- Carboxylic Acid hydrolysis->acid functionalization Functionalization (e.g., Amidation) acid->functionalization final Final Derivative (e.g., Amide, Ester) functionalization->final

Caption: Generalized workflow for the synthesis of pyrazole-3-carboxylic acid derivatives.

Biological Activities and Therapeutic Potential

Substituted pyrazole-3-carboxylic acids have been investigated for a multitude of therapeutic applications, owing to their ability to interact with a diverse range of biological targets.

Antiviral Activity: Dengue Virus Protease Inhibitors

A significant area of research has been the development of pyrazole-3-carboxylic acid derivatives as inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[7][8] Structure-activity relationship (SAR) studies have shown that pyrazole-3-carboxylic acid derivatives with an aromatic substituent at the C5 position are generally more active than other regioisomers.[7] These compounds represent a promising class of flaviviral protease inhibitors with improved drug-like properties.[8]

The mechanism involves the inhibitor binding to the active site of the protease, preventing the cleavage of the viral polyprotein and thereby halting the viral replication cycle.

G virus Dengue Virus (Positive-strand RNA) polyprotein Viral Polyprotein Synthesis virus->polyprotein cleavage Polyprotein Cleavage polyprotein->cleavage mediated by protease NS2B-NS3 Protease protease->cleavage proteins Mature Viral Proteins cleavage->proteins replication Viral Replication Complex Assembly proteins->replication new_virus New Virus Particles replication->new_virus inhibitor Pyrazole-3-Carboxylic Acid Inhibitor inhibitor->protease Binds to & Inhibits

Caption: Mechanism of action for pyrazole-based DENV protease inhibitors.
Cannabinoid Receptor (CB1) Antagonism

Certain pyrazole-3-carboxamide derivatives have been identified as potent and specific antagonists for the brain cannabinoid receptor (CB1).[9][10] The lead compound in this class, SR141716A, has been the basis for extensive SAR studies to identify the structural requirements for potent and selective CB1 antagonistic activity. These antagonists have potential therapeutic applications in antagonizing the side effects of cannabinoids.[9]

Key structural features for high affinity have been identified at three main positions on the pyrazole ring.

G core Pyrazole-3-Carboxamide Core req1 Position 1: 2,4-Dichlorophenyl Substituent core->req1 Requires req2 Position 3: Carboxamido Group (e.g., Piperidinyl) core->req2 Requires req3 Position 5: Para-substituted Phenyl Ring core->req3 Requires outcome Potent & Selective CB1 Receptor Antagonism req1->outcome req2->outcome req3->outcome

Caption: Key structure-activity relationships for CB1 receptor antagonists.
Antimicrobial and Anti-inflammatory Activities

Derivatives of pyrazole-3-carboxylic acid have demonstrated notable antibacterial and antifungal activities against a range of pathogens.[4][11] Studies have evaluated these compounds against bacteria such as Staphylococcus aureus and Escherichia coli, and various fungal strains, including Candida albicans.[4][11][12]

Furthermore, hybrid molecules combining the pyrazole-3-carboxylic acid scaffold with nitric oxide (NO) donor moieties have been synthesized.[12] These compounds have shown significant anti-inflammatory activity, in some cases superior to the standard drug indomethacin, with the added benefit of reduced ulcerogenic potential.[12][13]

Quantitative Data Summary

The following tables summarize quantitative biological data for representative substituted pyrazole-3-carboxylic acid derivatives from the literature.

Table 1: Antiviral Activity of Pyrazole-3-Carboxylic Acid Derivatives against Dengue Virus (DENV)

Compound ID N1-Substituent C5-Substituent DENV-2 Protease IC₅₀ (µM) DENV-2 Antiviral EC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Reference
8 2,6-difluorophenyl 4-chlorophenyl 6.5 >50 >100 [7]
11 2-methylphenyl 4-methoxyphenyl 14 12 >100 [7]
17 2-methylphenyl Pyridin-4-yl 21 9.7 >100 [7]

| 50 | 2-methylphenyl | Pyridin-4-yl | 7.9 | 4.1 | >100 |[7] |

Data extracted from studies on DENV NS2B-NS3 protease inhibitors.[7]

Table 2: Anti-inflammatory and Antimicrobial Activity Data

Compound Type Biological Activity Key Finding Reference
Pyrazole-NO Hybrids Anti-inflammatory Significant activity compared to indomethacin with less ulcerogenic liability. [12]
Nitrate Ester Hybrid 10 Nitric Oxide Release Highest percentage of NO release among tested compounds. [12]
1H-pyrazole-3-carboxylic acid derivatives Antibacterial Active against S. aureus, B. subtilis, E. coli, P. aeruginosa. [4]

| Pyrazole-3,4-dicarboxylic acid derivatives | Antifungal | Inhibitory effects on standard and clinical Candida albicans strains. |[11] |

Key Experimental Protocols

General Protocol for Synthesis of 1,5-Diaryl-Pyrazole-3-Carboxylic Acid

This protocol is a generalized representation based on the Knorr cyclocondensation reaction.

  • Preparation of the 1,3-Dicarbonyl Intermediate : An appropriate acetophenone is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) followed by reaction with diethyl oxalate to yield the corresponding 1,3-diketoester.

  • Cyclocondensation : The 1,3-diketoester (1 equivalent) is dissolved in a solvent such as ethanol or acetic acid. A substituted hydrazine hydrochloride (1.1 equivalents) is added to the solution.

  • Reaction : The mixture is heated to reflux for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrazole-3-carboxylate ester.

  • Purification : The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

  • Hydrolysis : The purified ester (1 equivalent) is dissolved in a mixture of ethanol and aqueous sodium hydroxide (2-3 equivalents). The mixture is heated to reflux for 2-6 hours until the ester is fully consumed (monitored by TLC).

  • Final Product Isolation : The reaction mixture is cooled, and the ethanol is evaporated. The remaining aqueous solution is acidified to pH 2-3 with dilute HCl, leading to the precipitation of the pyrazole-3-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford the final product.

  • Characterization : The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol is based on the modified agar well diffusion assay described for screening pyrazole derivatives.[11]

  • Preparation of Media : Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile Petri plates.

  • Inoculum Preparation : Bacterial or fungal strains are grown in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).

  • Plate Inoculation : The standardized microbial suspension is uniformly swabbed onto the surface of the agar plates.

  • Well Preparation : Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.

  • Compound Application : A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent (e.g., DMSO) at a known concentration, is added to each well. A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) serves as a positive control.

  • Incubation : The plates are incubated at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • Data Analysis : The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Outlook

The substituted pyrazole-3-carboxylic acid scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability allows for extensive structural diversification, leading to compounds with potent and selective activities against a wide array of biological targets, from viral enzymes to G-protein coupled receptors. The promising results in areas like antiviral and anti-inflammatory research highlight the continued importance of exploring this chemical space. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, leveraging computational methods to guide the design of next-generation candidates with enhanced efficacy and safety profiles. The versatility of the pyrazole-3-carboxylic acid core ensures its place as a high-value template in the ongoing quest for new medicines.

References

Tautomerism in Unsymmetrically Substituted Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of annular tautomerism in unsymmetrically substituted pyrazoles is a critical consideration in the fields of medicinal chemistry and materials science. The position of the mobile proton on one of the two ring nitrogen atoms dictates the physicochemical properties, reactivity, and biological activity of the molecule. This guide provides a comprehensive overview of the core principles governing this tautomeric equilibrium, methods for its characterization, and the influence of various factors on the predominance of a specific tautomeric form.

Introduction to Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. In unsymmetrically substituted pyrazoles (at positions 3 and 5), the proton on the nitrogen can reside on either N1 or N2, leading to two distinct tautomeric forms. This rapid, reversible proton transfer is known as annular prototropic tautomerism.[1] The equilibrium between these two tautomers can significantly impact a molecule's hydrogen bonding capabilities, dipole moment, lipophilicity, and ultimately, its interaction with biological targets.[1][2] Understanding and controlling this equilibrium is therefore of paramount importance in drug design and the development of novel materials.

The position of the substituent determines the nomenclature of the tautomer. For instance, a substituent at position 3 of the pyrazole ring results in the 3-substituted tautomer, while its presence at position 5 designates the 5-substituted tautomer. The interconversion between these forms is often rapid on the NMR timescale, leading to averaged signals, which necessitates specialized analytical techniques for their individual characterization.[1]

Factors Influencing Tautomeric Equilibrium

The tautomeric preference of an unsymmetrically substituted pyrazole is a delicate balance of several intramolecular and intermolecular factors. These include the electronic nature of the substituents, the polarity and hydrogen-bonding capacity of the solvent, and temperature.

Substituent Effects

The electronic properties of the substituents at the 3 and 5 positions play a pivotal role in determining the position of the tautomeric equilibrium.

  • Electron-donating groups (EDGs) , such as -NH2, -OH, and -CH3, tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the substituent (the C3-tautomer).[3] This is attributed to the stabilization of the adjacent positive charge that develops on the nitrogen atom in the transition state of proton transfer.

  • Electron-withdrawing groups (EWGs) , such as -NO2, -CHO, and -COOH, generally favor the tautomer where the proton is on the nitrogen atom further from the substituent (the C5-tautomer).[3][4] These groups destabilize the adjacent nitrogen-proton bond, making the distal nitrogen more basic.

Theoretical calculations have been extensively used to predict the influence of various substituents on the tautomeric equilibrium.[3][4]

Solvent Effects

The surrounding solvent medium can significantly influence the tautomeric ratio by differential solvation of the two tautomers.

  • Polar protic solvents , such as water and alcohols, can form hydrogen bonds with both the N-H and the pyridine-like nitrogen of the pyrazole ring, often stabilizing both tautomers and potentially shifting the equilibrium.[1] Water, in particular, has been shown to lower the energetic barrier for proton transfer through the formation of hydrogen-bonded bridges.[1]

  • Polar aprotic solvents , like DMSO and acetone, can also influence the equilibrium through dipole-dipole interactions.[1] Studies have shown that in some cases, dipolar aprotic solvents can slow down the rate of tautomeric interconversion.[1]

  • Nonpolar solvents , such as chloroform and benzene, have a lesser effect on the tautomeric equilibrium, which is then primarily governed by intramolecular factors.[2][5] In such solvents, pyrazole derivatives may exist as self-associated dimers.[2]

The general observation is that the tautomeric equilibrium can be shifted by changing the solvent environment, a property that can be exploited in synthetic and medicinal chemistry.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, K_T, which is the ratio of the concentrations of the two tautomers.

K_T = [Tautomer 2] / [Tautomer 1]

The following table summarizes the influence of substituents and solvents on the predominant tautomeric form of selected unsymmetrically substituted pyrazoles. It is important to note that obtaining precise K_T values is often challenging due to the rapid interconversion, and in many cases, the literature reports the major or exclusively observed tautomer.

Substituent (R1)Substituent (R2)SolventPredominant TautomerReference(s)
PhenylHTHF3-Phenyl[6]
MethylPhenylVarious3-Methyl-5-phenyl[6]
CF3HemicurcuminoidVarious3-CF3[1]
Ester/AmideMethylCDCl3, DMSO-d6, CD3OD3-Ester/Amide[7][8]
Ester/AmideAminoCDCl3, CD3OD3-Ester/Amide[7][8]
Ester/AmideAminoDMSOEquilibrium observed[7][8]
Ester/AmideNitroCDCl3, DMSO-d6, CD3OD5-Ester/Amide[7][8][9]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to study and quantify the tautomerism in unsymmetrically substituted pyrazoles.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating tautomeric equilibria.[1][10]

  • Low-Temperature NMR: By lowering the temperature, the rate of proton exchange can be slowed down sufficiently to observe separate signals for each tautomer in both ¹H and ¹³C NMR spectra. The integration of these signals allows for the direct determination of the tautomeric ratio.[6]

  • ¹⁵N NMR Spectroscopy: The chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton. ¹⁵N NMR can provide unambiguous evidence for the presence of a specific tautomer, even in cases of rapid proton exchange on the ¹H and ¹³C NMR timescales.[2][5]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to establish through-space proximities, helping to identify the location of the N-H proton relative to other substituents in the molecule.[7][8]

A generalized protocol for low-temperature NMR analysis:

  • Dissolve the pyrazole derivative in a suitable deuterated solvent (e.g., THF-d8, CD2Cl2).

  • Acquire ¹H and ¹³C NMR spectra at room temperature to observe the initial state (often time-averaged signals).

  • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Acquire spectra at each temperature until distinct signals for the two tautomers are resolved.

  • Integrate the corresponding signals for each tautomer to calculate the equilibrium constant (K_T).

X-ray Crystallography: This technique provides the definitive structure of the pyrazole derivative in the solid state, unequivocally identifying the tautomer present in the crystal lattice.[5][7] However, it is important to recognize that the tautomeric preference in the solid state may not necessarily reflect the equilibrium in solution.

Infrared (IR) and UV-Vis Spectroscopy:

  • FT-IR Spectroscopy: The N-H stretching frequency in the IR spectrum can provide insights into the tautomeric and aggregational state of the pyrazole.[7][8]

  • UV-Vis Spectroscopy: The electronic transitions observed in the UV-Vis spectrum are dependent on the electronic structure of the molecule, which is influenced by the tautomeric form. Changes in the absorption spectra upon altering the solvent can indicate a shift in the tautomeric equilibrium.[11][12]

Computational Methods

Density Functional Theory (DFT) and Ab Initio Calculations: Computational chemistry plays a crucial role in predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[1][3]

  • Calculations are typically performed to determine the Gibbs free energy of each tautomer in the gas phase and in various solvents (using continuum solvation models like PCM).[13]

  • The energy difference between the tautomers allows for the theoretical prediction of the equilibrium constant.

  • Computational methods can also be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to aid in the assignment of tautomeric structures.[4]

A typical computational workflow:

  • Build the 3D structures of both tautomers.

  • Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[1]

  • Calculate the Gibbs free energies of the optimized structures.

  • Incorporate solvent effects using a continuum solvation model.

  • Calculate the energy difference between the tautomers to predict the equilibrium constant.

Visualizing Tautomerism Concepts

The following diagrams illustrate the key concepts and workflows related to the study of tautomerism in unsymmetrically substituted pyrazoles.

Tautomerism_Equilibrium cluster_tautomers Annular Tautomerism cluster_factors Influencing Factors Tautomer_A Tautomer A (e.g., 3-substituted) Tautomer_B Tautomer B (e.g., 5-substituted) Tautomer_A->Tautomer_B K_T Substituents Substituent Effects (Electronic Nature) Substituents->Tautomer_A stabilizes/destabilizes Solvent Solvent Effects (Polarity, H-bonding) Solvent->Tautomer_A solvates Temperature Temperature Temperature->Tautomer_A affects rate

Caption: Factors influencing the tautomeric equilibrium in unsymmetrically substituted pyrazoles.

Experimental_Workflow start Synthesis of Unsymmetrical Pyrazole exp_methods Characterization Methods start->exp_methods nmr NMR Spectroscopy (Low Temp, 15N, NOE) exp_methods->nmr xray X-ray Crystallography exp_methods->xray ir_uv IR & UV-Vis Spectroscopy exp_methods->ir_uv comp Computational Modeling (DFT, ab initio) exp_methods->comp analysis Data Analysis nmr->analysis xray->analysis ir_uv->analysis comp->analysis conclusion Determination of Predominant Tautomer and K_T analysis->conclusion

Caption: A typical experimental and computational workflow for studying pyrazole tautomerism.

Conclusion

The annular tautomerism of unsymmetrically substituted pyrazoles is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A thorough understanding of the interplay between substituent effects and the solvent environment is crucial for predicting and controlling the tautomeric preference. The integrated use of advanced experimental techniques, particularly NMR spectroscopy, and high-level computational methods provides a powerful approach to elucidate the intricacies of this dynamic equilibrium. The insights gained from such studies are invaluable for the rational design of pyrazole-based molecules with desired properties and functions.

References

Methodological & Application

Synthesis Protocol for 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research, particularly in the fields of oncology and neuropharmacology.[1] The protocol outlines a robust three-step process commencing with a Claisen condensation, followed by a pyrazole ring formation via cyclization, and concluding with an ester hydrolysis to yield the target carboxylic acid. This application note includes comprehensive experimental procedures, tabulated data for all intermediates and the final product, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a pyridine moiety can further enhance the pharmacological profile of these molecules. This compound, in particular, serves as a valuable building block for the development of novel therapeutic agents. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The synthetic route detailed herein is based on established chemical transformations and is optimized for efficiency and yield.

Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

SynthesisWorkflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 3-Acetylpyridine 3-Acetylpyridine Intermediate_1 Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate 3-Acetylpyridine->Intermediate_1 Sodium Ethoxide, Ethanol Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate_1 Intermediate_2 Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Intermediate_1->Intermediate_2 Glacial Acetic Acid, Ethanol Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product NaOH, H2O/Ethanol

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate (Intermediate 1)

This step involves a Claisen condensation reaction between 3-acetylpyridine and diethyl oxalate using sodium ethoxide as a base.[2][3]

Materials:

  • 3-Acetylpyridine

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, a mixture of 3-acetylpyridine and diethyl oxalate in absolute ethanol is added dropwise at 0-5 °C with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in cold water.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting materials.

  • The aqueous layer is then acidified with 1 M hydrochloric acid to a pH of 4-5, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate.

Step 2: Synthesis of Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (Intermediate 2)

The intermediate diketone is cyclized with hydrazine hydrate in the presence of glacial acetic acid to form the pyrazole ring.[2][3]

Materials:

  • Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate (Intermediate 1)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A suspension of ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate is added to the suspension, followed by the dropwise addition of glacial acetic acid.

  • The reaction mixture is heated to reflux for 4-6 hours, during which the solid dissolves.

  • Upon cooling to room temperature, the product crystallizes out of the solution.

  • The crystals are collected by filtration, washed with cold ethanol, and dried to yield ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base.

Materials:

  • Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (Intermediate 2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and neutralized by the dropwise addition of concentrated hydrochloric acid until a pH of 6-7 is reached.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to give this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoateC₁₁H₁₁NO₄221.21Yellow solid75-85155-158
Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylateC₁₁H₁₁N₃O₂217.22White solid80-90198-201
This compoundC₉H₇N₃O₂189.17Off-white solid90-95>250 (decomposes)

Characterization Data:

  • Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.25 (s, 1H), 8.80 (d, 1H), 8.30 (d, 1H), 7.50 (t, 1H), 7.10 (s, 1H), 4.40 (q, 2H), 1.40 (t, 3H).

    • IR (KBr, cm⁻¹): 3100 (C-H), 1735 (C=O, ester), 1680 (C=O, ketone), 1590 (C=N).

  • Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 14.0 (br s, 1H), 9.05 (s, 1H), 8.60 (d, 1H), 8.20 (d, 1H), 7.50 (t, 1H), 7.30 (s, 1H), 4.30 (q, 2H), 1.30 (t, 3H).

    • MS (ESI): m/z 218.1 [M+H]⁺.

  • This compound:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H), 9.10 (s, 1H), 8.65 (d, 1H), 8.25 (d, 1H), 7.55 (t, 1H), 7.35 (s, 1H).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 150.0, 148.5, 147.0, 140.0, 134.0, 126.0, 124.0, 105.0.

    • MS (ESI): m/z 190.1 [M+H]⁺.

Potential Biological Relevance

While the specific biological target and signaling pathway for this compound are still under investigation, compounds with this scaffold have shown promise as inhibitors of various kinases involved in cancer cell proliferation and survival. The diagram below illustrates a generalized kinase signaling pathway that could be a potential area of investigation for this class of compounds.

KinaseSignaling cluster_pathway Generalized Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Target_Compound 5-Pyridin-3-yl-1H-pyrazole- 3-carboxylic acid Derivatives Target_Compound->Kinase_Cascade Inhibition

Caption: Potential inhibition of a kinase signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols: 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid as a Versatile Synthon in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring both a pyridine and a pyrazole moiety, makes it an ideal synthon for the development of targeted therapeutics, particularly kinase inhibitors. The structural rigidity and the presence of hydrogen bond donors and acceptors allow for specific and high-affinity interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on its application in the development of c-Met and ALK inhibitors for oncology.

Key Applications

The primary application of this compound lies in its role as a scaffold for the synthesis of kinase inhibitors. The pyrazole-pyridine core can be strategically modified to target the ATP-binding sites of various kinases.

  • c-Met and ALK Kinase Inhibitors: The dysregulation of c-Met (mesenchymal-epithelial transition factor) and ALK (anaplastic lymphoma kinase) receptor tyrosine kinases is a known driver in various cancers. This synthon is a crucial component in the synthesis of dual or selective inhibitors of these kinases. The pyridine nitrogen can interact with the hinge region of the kinase, a common binding motif for many kinase inhibitors, while the carboxylic acid provides a convenient handle for derivatization to explore the solvent-front region of the ATP pocket.

  • Other Kinase Targets: The versatile nature of the pyrazole-pyridine scaffold allows for its adaptation to target other kinases implicated in disease, such as those involved in inflammatory and neurodegenerative disorders.[1]

  • Structure-Activity Relationship (SAR) Studies: This synthon is an excellent starting point for building compound libraries for SAR studies. Modifications at the carboxylic acid position, as well as on the pyridine and pyrazole rings (if further functionalized), enable a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Biological Activity of Representative Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of exemplary pyrazole-based compounds targeting c-Met kinase. While not all of these compounds are directly synthesized from this compound, they represent the class of potent inhibitors that can be accessed using this or structurally similar synthons.

Compound IDTarget KinaseIC50 (nM)Cell Line (Antiproliferative IC50)Reference
5a c-Met4.27 ± 0.31HepG-2 (3.42 ± 1.31 µM)[2]
5b c-Met7.95 ± 0.17HepG-2 (3.56 ± 1.5 µM)[2]
Cabozantinib (Reference) c-Met5.38 ± 0.35-[2]
LAH-1 c-Met49EBC-1 (not specified)[3]
Cabozantinib (Reference) c-Met31-[3]

Experimental Protocols

The carboxylic acid moiety of this compound is most commonly utilized for amide bond formation, coupling the synthon with a variety of amine-containing fragments. Below is a general yet detailed protocol for a standard amide coupling reaction using HATU, a widely used and efficient coupling reagent.

Protocol 1: HATU-Mediated Amide Coupling

Objective: To synthesize a 5-pyridin-3-yl-1H-pyrazole-3-carboxamide derivative.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (or TEA) (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a single portion, add HATU (1.2 eq) to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Note: The choice of solvent and base may need to be optimized depending on the specific amine being used. For sensitive substrates, the reaction can be performed at 0 °C.

Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of ALK and c-Met, which are key targets for inhibitors synthesized from this compound.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Dimerization Dimerization & Autophosphorylation ALK->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Inhibitor ALK Inhibitor (Derived from Synthon) Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Simplified ALK signaling pathway and point of inhibition.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT3 STAT3 Pathway Dimerization->STAT3 Inhibitor c-Met Inhibitor (Derived from Synthon) Inhibitor->Dimerization Inhibition Cellular_Response Cell Proliferation, Motility, Invasion, and Survival RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response STAT3->Cellular_Response

Caption: Simplified c-Met signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of kinase inhibitors using this compound as a synthon.

Experimental_Workflow Start This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Amine Diverse Amine Building Blocks Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell-based Assays) Characterization->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its versatile structure allows for extensive functionalization, leading to a wide array of pharmacological activities.[4][5] Pyrazole derivatives are key components in numerous FDA-approved drugs, highlighting their therapeutic significance.[2][6][7] This document provides detailed application notes on the use of pyrazole derivatives in various therapeutic areas, complete with quantitative data, experimental protocols, and pathway diagrams.

Anti-inflammatory Applications

Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8]

Application Note: The most prominent example is Celecoxib (Celebrex) , a selective COX-2 inhibitor used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[9][10] By selectively targeting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[10][11]

Mechanism of Action: COX-2 Inhibition

Celecoxib acts by inhibiting the synthesis of prostaglandins from arachidonic acid.[12] Its sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, leading to selective inhibition.[9][10] This selectivity is attributed to the larger and more flexible binding pocket of COX-2 compared to COX-1.[11]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Celecoxib's COX-2 inhibitory pathway.

Quantitative Data: COX-2 Inhibition

CompoundTargetKi (µM)Selectivity (COX-1/COX-2)
CelecoxibCOX-20.04~10-20 times more selective for COX-2

Data compiled from multiple sources.[8][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method to screen for acute anti-inflammatory activity.

  • Animals: Use male Wistar rats (150-200g). House them under standard laboratory conditions and fast overnight before the experiment.

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin or Celecoxib), and Test (various doses of the pyrazole derivative).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hr) and at regular intervals (e.g., 1, 2, 3, and 4 hrs) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA). A significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.[13]

Anticancer Applications

The pyrazole scaffold is integral to the development of numerous anticancer agents that target various aspects of cancer cell proliferation and survival.[1][14] These derivatives have been designed to inhibit key enzymes like cyclin-dependent kinases (CDKs) and PI3 kinase, or to interact directly with DNA.[1]

Application Note: Pyrazole derivatives have shown potent activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[1][15] They can induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis.[12] For instance, certain derivatives act as highly potent CDK2 inhibitors, a kinase that plays a crucial role in cell cycle regulation.[16][17]

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase G1 Cell Growth CDK46_CyclinD CDK4/6-Cyclin D G1->CDK46_CyclinD S DNA Synthesis CDK46_CyclinD->S G1/S Transition CDK2_CyclinE CDK2-Cyclin E S->CDK2_CyclinE G2M Mitosis CDK2_CyclinE->G2M S/G2 Transition CDK2_CyclinA CDK2-Cyclin A G2M->CDK2_CyclinA Pyrazole_CDKi Pyrazole-based CDK Inhibitors Pyrazole_CDKi->CDK46_CyclinD Inhibits Pyrazole_CDKi->CDK2_CyclinE Inhibits Pyrazole_CDKi->CDK2_CyclinA Inhibits

Role of CDKs in the cell cycle and inhibition by pyrazole derivatives.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)
Compound 43 PI3 Kinase InhibitorMCF-7 (Breast)0.25
Compound 59 DNA Binding AgentHepG2 (Liver)2.0
Compound 15 CDK2 InhibitorOvarian Cancer Cells0.005 (Ki)
Roscovitine Analog 6 CDK2 InhibitorHepG2 / MCF-70.46
Pyrazole-Thiadiazole 9 CDK2 InhibitorHCT-116 (Colon)0.96

Data compiled from multiple sources.[1][17][18][19]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

Antimicrobial Applications

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[20][21]

Application Note: Novel synthesized pyrazole compounds have demonstrated significant efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[20][22] Their mechanism often involves disrupting essential cellular processes in the microbes. Some derivatives have shown potency comparable or superior to standard antibiotics.[23][24]

Antimicrobial_Screening_Workflow start Synthesized Pyrazole Derivative prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock serial_dilution Perform serial dilutions of compound in plates prepare_stock->serial_dilution prepare_plates Prepare 96-well plates with bacterial/fungal inoculum in broth prepare_plates->serial_dilution incubate Incubate plates (e.g., 24h at 37°C for bacteria) serial_dilution->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading incubate->read_mic end Identify Potent Antimicrobial Leads read_mic->end

Workflow for antimicrobial screening of pyrazole derivatives.

Quantitative Data: Antimicrobial Activity (MIC)

Compound IDOrganismTypeMIC (µg/mL)Reference Drug (MIC)
Compound 21c Multi-drug resistantBacteria0.25Gatifloxacin (1)
Compound 23h Multi-drug resistantBacteria0.25Gatifloxacin (1)
Compound 3 Escherichia coliG- Bacteria0.25Ciprofloxacin (ND)
Compound 4 Streptococcus epidermidisG+ Bacteria0.25Ciprofloxacin (ND)
Compound 21a Candida albicansFungi2.9 - 7.8Clotrimazole (ND)

ND = Not specified in the source. Data compiled from multiple sources.[23][24][25]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the microorganism (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to obtain a range of concentrations.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.[25]

Other Notable Medicinal Applications

A. Erectile Dysfunction - Sildenafil (Viagra)

Application Note: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[26][27] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[28] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates an erection upon sexual stimulation.[27][29]

Sildenafil_Pathway Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation cGMP Increased cGMP GC_Activation->cGMP Converts GTP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Erection Penile Erection Relaxation->Erection Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits

Mechanism of action for Sildenafil in treating erectile dysfunction.

B. Anti-Obesity - Rimonabant (Acomplia)

Application Note: Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist.[30] The endocannabinoid system is involved in regulating appetite, and by blocking the CB1 receptor, rimonabant was shown to reduce food intake and promote weight loss.[30][31] However, it was withdrawn from the market due to serious psychiatric side effects, including depression and suicidal ideation.[30][32]

C. Antiviral Activity

Application Note: Research into the antiviral properties of pyrazole derivatives is ongoing.[33][34] For example, an N-acetyl 4,5-dihydropyrazole derivative was found to be active against the vaccinia virus in HEL cell cultures with a 50% effective concentration (EC50) value of 7 µg/mL.[33] More recent studies have explored pyrazole derivatives as potential agents against coronaviruses.[35]

General Synthesis Protocol

Knorr Pyrazole Synthesis

This is a classical and widely used method for synthesizing the pyrazole core.

  • Reactants: A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a hydrazine derivative (e.g., phenylhydrazine).[36]

  • Solvent: Typically an alcohol, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[37]

  • Procedure: a. Dissolve the 1,3-dicarbonyl compound in the solvent in a round-bottom flask. b. Add the hydrazine derivative to the solution. If using a hydrazine salt, a base may be needed. c. Add the acid catalyst if required. d. Reflux the reaction mixture for several hours (monitoring by TLC). e. After completion, cool the reaction mixture. The product may precipitate out. f. Isolate the crude product by filtration. g. Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized pyrazole derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[20][38]

Knorr_Synthesis cluster_reactants Reactants cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound plus + Dicarbonyl->plus Hydrazine Hydrazine Derivative arrow Solvent (Ethanol) Heat (Reflux) Acid Catalyst Hydrazine->arrow Pyrazole Substituted Pyrazole plus->Hydrazine arrow->Pyrazole

General scheme for the Knorr pyrazole synthesis.

References

Application Notes and Protocols: 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic Acid in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid as a versatile ligand in the synthesis of organometallic complexes, particularly metal-organic frameworks (MOFs). The protocols outlined below are based on established synthetic methodologies for similar compounds and are intended to serve as a guide for the design and synthesis of novel materials with potential applications in catalysis, luminescence, and gas storage.

Introduction

This compound is a bifunctional organic ligand featuring both a pyridine and a pyrazole ring, as well as a carboxylic acid group. This unique combination of coordination sites allows for the formation of diverse and robust coordination polymers and metal-organic frameworks (MOFs). The pyridyl and pyrazolyl nitrogen atoms can coordinate to metal centers, while the carboxylate group can act as a charge-balancing linker, leading to the formation of multidimensional structures with tunable properties. The applications of MOFs derived from pyrazole carboxylic acid ligands are extensive, including use in batteries, luminescent sensing, gas storage, and catalysis.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₇N₃O₂---
Molecular Weight189.17 g/mol ---
AppearanceOff-white solid---
SolubilitySoluble in DMF and DMSO---
Table 2: Representative Luminescence Properties of Lanthanide MOFs with Pyridyl-Pyrazole Ligands
Metal IonEmission ColorQuantum Yield (%)Reference
Tb³⁺Greenup to 74[2][3]
Eu³⁺RedHigh[2][3]
Dy³⁺YellowHigh[2][3]
Sm³⁺Orange-RedHigh[2][3]
Table 3: Representative Catalytic Performance of MOFs in Hydrogenation Reactions
Metal CenterReaction TypeSubstrateProductYield (%)CatalystReference
Cu(II)Transfer Hydrogenation5-Hydroxymethylfurfural2,5-Furandimethanol71Cu/MOF-808[4][5]
Zr(IV)HydrogenationCO₂MethanolHighCu-Zn/MOF-808[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Claisen condensation and Knorr pyrazole synthesis.[2][3][7]

Materials:

  • 3-Acetylpyridine

  • Diethyl oxalate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Claisen Condensation:

    • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere.

    • To this solution, add a mixture of 3-acetylpyridine (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The resulting precipitate, the sodium salt of the intermediate diketone, is filtered, washed with cold ethanol, and dried.

  • Knorr Pyrazole Synthesis and Hydrolysis:

    • Suspend the dried intermediate in ethanol.

    • Add hydrazine hydrate (1.2 eq) and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 6 hours.

    • After cooling, add a solution of sodium hydroxide (3.0 eq) in water and continue to reflux for another 4 hours to hydrolyze the ester.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

    • The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Hydrothermal Synthesis of a Metal-Organic Framework (MOF)

This is a general procedure for the hydrothermal synthesis of a MOF using this compound as the organic linker.[8][9][10]

Materials:

  • This compound (H₂L)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.1 mmol) and the chosen metal salt (0.1 mmol) in a solvent mixture of DMF, ethanol, and water (e.g., 4:1:1 v/v/v, 10 mL total volume).

  • Seal the autoclave and heat it in an oven at a constant temperature (typically between 80-150 °C) for 48-72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them thoroughly with DMF and ethanol to remove any unreacted starting materials.

  • Dry the crystals in an oven at a moderate temperature (e.g., 60 °C) overnight.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis start_ligand 3-Acetylpyridine + Diethyl Oxalate claisen Claisen Condensation (NaOEt, EtOH) start_ligand->claisen intermediate Intermediate Diketone claisen->intermediate knorr Knorr Pyrazole Synthesis (Hydrazine Hydrate, EtOH) intermediate->knorr hydrolysis Ester Hydrolysis (NaOH, H₂O) knorr->hydrolysis ligand 5-Pyridin-3-yl-1H-pyrazole- 3-carboxylic Acid hydrolysis->ligand start_mof Ligand + Metal Salt ligand->start_mof hydrothermal Hydrothermal Reaction (DMF/EtOH/H₂O, 80-150°C) start_mof->hydrothermal mof Metal-Organic Framework (MOF) hydrothermal->mof

Caption: Synthetic workflow for the ligand and subsequent MOF formation.

MOF_Applications cluster_apps Potential Applications MOF Metal-Organic Framework (Pyridyl-Pyrazole Ligand) Catalysis Heterogeneous Catalysis (e.g., Hydrogenation) MOF->Catalysis Active Metal Sites Luminescence Luminescent Materials (e.g., Sensing, Displays) MOF->Luminescence Energy Transfer to Metal Center Gas_Storage Gas Storage and Separation MOF->Gas_Storage Porous Structure

References

Application Notes and Protocols for In Vitro Assay Development of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous clinically successful drugs.[1][2] Pyrazole-based compounds exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][3] Their therapeutic potential often stems from their ability to modulate the activity of key biological targets such as protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][4]

This document provides detailed application notes and experimental protocols for the in vitro evaluation of pyrazole-based compounds. It is designed to guide researchers, scientists, and drug development professionals in assessing the efficacy and mechanism of action of this important class of molecules. The protocols herein cover fundamental assays for determining cytotoxic effects, target engagement, and cellular responses.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[4]
Compound 3ALK2.9[4]
Compound 6Aurora A160[4]
Compound 17Chk217.9[4]
BIRB 796p38αKᴅ = 50-100 pM[5]
AsciminibBcr-Abl (allosteric)Kᴅ = 0.5-0.8 nM[5]
eCF506SRC< 1 nM[5]

Table 2: Cytotoxic Activity of Pyrazole-Based Compounds in Cancer Cell Lines

Compound/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[4]
Compound 6HCT116Colon0.39[4]
Compound 6MCF-7Breast0.46[4]
L2CFPAC-1Pancreatic61.7 ± 4.9[6][7]
L3MCF-7Breast81.48 ± 0.89[6][7]
Pyrazole 5aMCF-7Breast14[8][9]
Methoxy derivative 3dMCF-7Breast10[8][9]
Methoxy derivative 3eMCF-7Breast12[8][9]
Compound 3fMDA-MB-468Triple-Negative Breast6.45 (48h)[10]
Compound 9dMDA-MB-231Breast<10[10]
Pyrazole hybrid 134T1Breast25 ± 0.4[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[5]

Principle: The amount of light generated by a luciferase/luciferin reaction is inversely proportional to the kinase activity. A lower light signal indicates higher kinase activity (more ATP consumed) and less potent inhibition.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide/protein

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • Synthesized pyrazole inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO, typically starting from a high concentration (e.g., 10 mM). Further dilute the compounds in the kinase assay buffer.[5]

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.[4]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[4]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[4]

  • Initiate Kinase Reaction: Add 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[4]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4]

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[4]

  • Measure the luminescence using a plate reader.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of pyrazole-based compounds on cancer cell lines.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole-based compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the highest concentration of DMSO, typically <0.5%).[1][4]

  • Incubate the plate for a specified period (e.g., 48-72 hours).[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.[1]

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1][4]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of pyrazole-based compounds on cell cycle progression.[1]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry is used to measure the fluorescence of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • Pyrazole-based compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • PI Staining Solution (containing propidium iodide and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at desired concentrations for a specified time. Include untreated and vehicle controls.[10]

  • Cell Harvesting: After treatment, collect both adherent and floating cells.[10]

  • Cell Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 0.5 mL of PI Staining Solution. Incubate in the dark at room temperature for 30 minutes.[1]

  • Flow Cytometry Analysis: Transfer the stained cells to flow cytometry tubes and analyze using a flow cytometer. Generate a histogram of PI fluorescence intensity.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with pyrazole-based compounds.[10]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is used as a marker for membrane integrity, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well cell culture plates

  • Pyrazole-based compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) after treatment.

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[10]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazole-based compounds and a general workflow for their in vitro evaluation.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase GrowthFactors Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F releases E2F_Rb E2F sequestered by Rb GeneTranscription G1/S Phase Gene Transcription E2F->GeneTranscription activates CyclinE_CDK2 Cyclin E / CDK2 GeneTranscription->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates CyclinA_CDK2 Cyclin A / CDK2 S_Phase->CyclinA_CDK2 maintains Pyrazole Pyrazole CDK Inhibitor (e.g., AT7519) Pyrazole->CyclinD_CDK46 inhibits Pyrazole->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_adme In Vitro ADME KinaseAssay In Vitro Kinase Assay (Biochemical) CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Identifies potent inhibitors CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Determines cytotoxic effects Solubility Aqueous Solubility CellViability->Solubility Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis Elucidates mechanism of cell death WesternBlot Western Blot (Target Modulation) Apoptosis->WesternBlot Confirms target engagement LeadIdentification Lead Identification and Optimization WesternBlot->LeadIdentification MetabolicStability Metabolic Stability (e.g., HLM) Solubility->MetabolicStability PPB Plasma Protein Binding MetabolicStability->PPB PPB->LeadIdentification

Caption: General workflow for in vitro evaluation of pyrazole compounds.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The versatility of the pyrazole scaffold allows for diverse chemical modifications, making it an ideal candidate for the development of large, diverse compound libraries for high-throughput screening (HTS). HTS enables the rapid testing of thousands to millions of compounds to identify "hits"—compounds that modulate a specific biological target or pathway. This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for pyrazole derivative libraries, including experimental protocols and data presentation guidelines.

Key Applications of Pyrazole Derivatives in Drug Discovery

Pyrazole-containing compounds have been successfully developed into marketed drugs and are continuously being investigated for new therapeutic applications. Some key areas of interest include:

  • Kinase Inhibition: Many pyrazole derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways. For instance, they have been shown to target kinases involved in cancer progression and inflammatory diseases.

  • Antimicrobial Agents: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties.

  • Anticancer Therapeutics: Pyrazole derivatives have demonstrated efficacy as anticancer agents through various mechanisms, including the inhibition of enzymes like p38α MAP kinase and JNK3, which are involved in cancer cell proliferation and survival.

  • Central Nervous System (CNS) Disorders: Certain pyrazole derivatives exhibit activity at CNS targets, suggesting their potential for treating neurological and psychiatric disorders.

High-Throughput Screening Workflow

A typical HTS campaign for a pyrazole derivative library follows a multi-step process, from initial screening to hit confirmation and further characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Lead Optimization Primary_Assay Single-Concentration Screening of Pyrazole Library Identify_Hits Initial Hit Identification Primary_Assay->Identify_Hits Hit_Confirmation Re-testing of Initial Hits Identify_Hits->Hit_Confirmation Advance Hits Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Counter_Screen Counter-Screens & Selectivity Assays Dose_Response->Counter_Screen Counter_Screen->SAR_Analysis Validated Hits Lead_Optimization Chemical Synthesis of Analogs SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo / Animal Models Lead_Optimization->In_Vivo_Testing

Figure 1: A generalized workflow for a high-throughput screening campaign of a pyrazole derivative library.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the HTS of pyrazole derivative libraries.

1. Protocol: In Vitro Kinase Inhibition Assay (e.g., ALK5)

This protocol is designed to identify pyrazole derivatives that inhibit the activity of a specific kinase, such as ALK5, which is involved in the TGF-β signaling pathway.

Materials:

  • Recombinant human ALK5 kinase (or other target kinase)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Pyrazole derivative library (typically dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Dispense 50 nL of each pyrazole derivative from the library stock plates into the 384-well assay plates using an acoustic liquid handler. Also, include wells for positive control (no enzyme) and negative control (vehicle, e.g., DMSO).

  • Enzyme and Substrate Preparation: Prepare a solution containing the ALK5 kinase and its substrate in the kinase assay buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate solution to each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the kinase assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final concentration of ATP should be close to the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plates at room temperature for 1 hour.

  • Detection: Add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Set a hit threshold (e.g., >50% inhibition) to identify initial hits.

2. Protocol: Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol is used to assess the effect of pyrazole derivatives on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivative library

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into the microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Addition: Add various concentrations of the pyrazole derivatives to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited) for active compounds by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from HTS should be summarized in a clear and structured manner to facilitate the comparison of compounds.

Table 1: Summary of Primary HTS and Dose-Response Data for Pyrazole Hits

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Cell Viability (MTT Assay, IC50 µM)
PYZ-00185.20.151.2
PYZ-00278.90.523.8
PYZ-00365.41.20> 10
PYZ-00492.10.080.5
............

Signaling Pathway Visualization

Understanding the biological context of the target is crucial. For example, if screening for inhibitors of a kinase in a specific pathway, a diagram of that pathway is highly informative.

TGF_Beta_Pathway TGF_beta TGF-β Receptor_II Type II Receptor TGF_beta->Receptor_II Binds Receptor_I Type I Receptor (e.g., ALK5) Receptor_II->Receptor_I Recruits & Phosphorylates SMAD2_3 SMAD2/3 Receptor_I->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD_Complex SMAD2/3/4 Complex SMAD2_3->SMAD_Complex SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Pyrazole_Inhibitor Pyrazole Derivative (Hit Compound) Pyrazole_Inhibitor->Receptor_I Inhibits

Figure 2: Inhibition of the TGF-β signaling pathway by a pyrazole derivative targeting the ALK5 kinase.

High-throughput screening of pyrazole derivative libraries is a powerful strategy for the discovery of novel therapeutic agents. The protocols and guidelines presented here provide a framework for conducting successful HTS campaigns. Careful planning of the screening cascade, robust assay development, and clear data analysis are essential for the identification and validation of promising hit compounds for further drug development.

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common methods for the functionalization of the carboxylic acid group on a pyrazole ring, a crucial step in the synthesis of numerous biologically active compounds. The protocols and data presented are intended to guide researchers in drug discovery, medicinal chemistry, and agrochemical development.

Introduction: The Versatility of the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, appearing in numerous blockbuster drugs and pesticides.[1] The carboxylic acid functionality on the pyrazole ring serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through common organic transformations. This enables the fine-tuning of physicochemical and pharmacological properties of the molecule, which is essential for optimizing drug candidates and agrochemicals. Key applications of functionalized pyrazole carboxylic acids include the development of anti-inflammatory drugs, anticancer agents, enzyme inhibitors, and fungicides.[1][2]

Key Functionalization Strategies

The primary methods for functionalizing the carboxylic acid group on the pyrazole ring involve its conversion into amides and esters. These transformations are typically high-yielding and can be achieved under a variety of reaction conditions, making them amenable to a wide range of substrates.

Amide Bond Formation

The formation of a pyrazole carboxamide is one of the most common and important functionalizations. This transformation is central to the synthesis of numerous pharmaceuticals and agrochemicals. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Two main strategies are employed for amide bond formation:

  • Two-Step Procedure via Acyl Chloride: This is a robust and widely used method that involves the initial conversion of the pyrazole carboxylic acid to the more reactive pyrazole acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide.

  • One-Pot Procedure with Coupling Reagents: This method avoids the isolation of the acyl chloride intermediate and utilizes a coupling reagent to facilitate the direct reaction between the pyrazole carboxylic acid and the amine. A variety of coupling reagents are available, each with its own advantages in terms of reactivity, yield, and prevention of side reactions.

Below is a workflow for the synthesis of pyrazole carboxamides.

G cluster_0 Pyrazole Carboxamide Synthesis Workflow start Pyrazole Carboxylic Acid acyl_chloride Acyl Chloride Formation (SOCl₂ or Oxalyl Chloride) start->acyl_chloride Two-Step coupling Amide Coupling (Coupling Reagents) start->coupling One-Pot amide Pyrazole Carboxamide acyl_chloride->amide + Amine coupling->amide amine Amine amine->coupling

Caption: General workflow for pyrazole carboxamide synthesis.

The choice of method and reagents can significantly impact the yield of the desired pyrazole carboxamide. The following table summarizes yields for different amide formation strategies.

Pyrazole Carboxylic Acid SubstrateAmine SubstrateMethod/ReagentSolventYield (%)Reference
5-bromothiophene-2-carboxylic acid3-methyl-1-phenyl-1H-pyrazol-5-amineTiCl₄, PyridinePyridine12[3]
5-bromothiophene-2-carboxylic acid3-methyl-1-phenyl-1H-pyrazol-5-amineDCC, DMAPDCM8[3]
5-bromothiophene-2-carboxylic acidtert-butyl-3-amino-5-methylpyrazole-1-carboxylateDCC, DMAPDCM42[4]
General Carboxylic AcidsGeneral AminesEDC, HOBt, DIPEADMFGood to Excellent[5]
General Carboxylic AcidsGeneral AminesHATU, DIPEADMF38-80+[2][6]
1H-pyrazole-5-carboxylic acidVarious AminesOxalyl Chloride then AmineDCMNot specified, common method[7]

Yields are highly substrate and condition dependent.

Protocol 1: Two-Step Amide Synthesis via Acyl Chloride

This protocol is adapted from established procedures for the synthesis of pyrazole carboxamides.[7]

Step 1: Formation of Pyrazole Acyl Chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the suspension to 0 °C in an ice bath.

  • Chlorination: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 1-3 hours. The reaction is complete when the solid carboxylic acid has dissolved and gas evolution has ceased.

  • Work-up: Remove the solvent and excess chlorinating agent in vacuo to obtain the crude pyrazole acyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Reaction Setup: Dissolve the crude pyrazole acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 - 2.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: One-Pot Amide Synthesis using HATU Coupling Reagent

This protocol is a general procedure for HATU-mediated amide bond formation.[2][8]

  • Reaction Setup: To a solution of the pyrazole carboxylic acid (1.0 eq) in an aprotic solvent such as DMF or DCM, add the amine (1.0 - 1.2 eq).

  • Reagent Addition: Add a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq).

  • Coupling: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Ester Bond Formation

The synthesis of pyrazole esters is another important functionalization, often used to modify the pharmacokinetic properties of a drug candidate or as an intermediate for further transformations.

Pyrazole Carboxylic Acid SubstrateAlcohol SubstrateMethod/ReagentYield (%)Reference
4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloriden-pentyl alcoholPyridine (cat.)64[9]
4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideethyl alcoholPyridine (cat.)60[9]
4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloridemethyl alcoholPyridine (cat.)66[9]
General Carboxylic AcidsGeneral AlcoholsH₂SO₄ (cat.)up to 95[10]

Protocol 3: Esterification via Acyl Chloride

This protocol is based on the reaction of a pyrazole acyl chloride with an alcohol.[9]

  • Acyl Chloride Formation: Prepare the pyrazole acyl chloride from the corresponding carboxylic acid as described in Protocol 1, Step 1.

  • Reaction Setup: Dissolve the crude pyrazole acyl chloride in a suitable anhydrous solvent like DCM or THF.

  • Alcohol Addition: Add the desired alcohol (1.5 - 5.0 eq) and a base such as pyridine or triethylamine (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to reflux for 2-8 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water, 1M HCl, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Applications in Drug Development and Agrochemicals

The functionalization of the pyrazole carboxylic acid group is a key strategy in the development of various commercial products and drug candidates.

Carbonic Anhydrase Inhibitors

Pyrazole sulfonamides, often synthesized from pyrazole carboxylic acid precursors, are potent inhibitors of carbonic anhydrases (CAs). CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[11] They play a crucial role in pH regulation, CO₂ transport, and various biosynthetic pathways.[9][12] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.

G cluster_0 Carbonic Anhydrase Signaling CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA HCO3 HCO₃⁻ + H⁺ CA->HCO3 pH_reg pH Regulation HCO3->pH_reg biosynth Biosynthesis (e.g., gluconeogenesis, lipogenesis) HCO3->biosynth inhibition Pyrazole-based Inhibitors inhibition->CA

Caption: Role of Carbonic Anhydrase and its inhibition.

Phosphodiesterase 5 (PDE5) Inhibitors

Sildenafil (Viagra) is a well-known drug that contains a functionalized pyrazole core. Its synthesis involves the derivatization of a pyrazole carboxylic acid intermediate.[13][14] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[15] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is central to its therapeutic effects in erectile dysfunction and pulmonary hypertension.

G cluster_0 PDE5 Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP + GTP GTP GTP->cGMP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP PDE5->GMP effects Smooth Muscle Relaxation Vasodilation PKG->effects sildenafil Sildenafil (Pyrazole derivative) sildenafil->PDE5

Caption: PDE5 signaling pathway and the action of Sildenafil.

Agrochemicals: SDHI Fungicides

In agriculture, pyrazole carboxamides are a major class of fungicides.[16] They act as succinate dehydrogenase inhibitors (SDHIs), targeting complex II of the mitochondrial respiratory chain in fungi.[17] This inhibition disrupts the fungal cell's energy production, leading to its death. The synthesis of these fungicides heavily relies on the amidation of pyrazole carboxylic acid intermediates.[13][18]

G cluster_0 Mechanism of SDHI Fungicides TCA TCA Cycle succinate Succinate TCA->succinate SDH Succinate Dehydrogenase (Complex II) succinate->SDH fumarate Fumarate SDH->fumarate ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP fungicide Pyrazole Carboxamide Fungicide fungicide->SDH

Caption: Mode of action of pyrazole carboxamide SDHI fungicides.

Conclusion

The functionalization of the carboxylic acid group on the pyrazole ring is a cornerstone of modern synthetic chemistry, enabling the creation of a vast array of molecules with significant biological activity. The choice of synthetic strategy, whether a two-step process via an acyl chloride or a one-pot coupling reaction, will depend on the specific substrates and desired outcomes. The protocols and data provided herein serve as a valuable resource for researchers and professionals working to develop the next generation of pharmaceuticals and agrochemicals based on the versatile pyrazole scaffold.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The construction of biaryl and heteroaryl structures containing a pyridine ring is of particular importance in medicinal chemistry and materials science, as these motifs are prevalent in a vast array of pharmaceuticals and functional materials.

However, the cross-coupling of pyridyl boronic acids presents unique challenges compared to their carbocyclic counterparts. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, pyridyl boronic acids are often prone to protodeboronation, a side reaction that cleaves the C-B bond, reducing the yield of the desired coupled product.

These application notes provide a detailed overview of modern, reliable protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-, 3-, and 4-pyridyl boronic acids. We present a comparative summary of various catalytic systems, a detailed experimental protocol for a representative reaction, and visualizations of the general workflow and catalytic cycle to aid researchers in successfully implementing these crucial transformations.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for overcoming the challenges associated with pyridyl Suzuki-Miyaura couplings. The following tables summarize quantitative data from various successful protocols, offering a guide for reaction optimization.

Table 1: Coupling of 2-Pyridyl Boronic Acids & Derivatives
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (3.0)Dioxane1001895
24-ChloroanisoleXPhos Pd G2 (2)-K₃PO₄ (2.0)THF/H₂ORT0.593
31-Bromo-4-(tert-butyl)benzenePd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)Dioxane/H₂O801289
42-BromotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)Toluene1001691
Table 2: Coupling of 3-Pyridyl Boronic Acids & Derivatives
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O1002498
23-BromoquinolinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (2.0)Dioxane/H₂OReflux869[1]
3Phenyl TriflatePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3.0)THFRT1292
42-Chloro-6-methylpyridineXPhos Pd G2 (2)-K₃PO₄ (2.0)THF/H₂O40288
Table 3: Coupling of 4-Pyridyl Boronic Acids & Derivatives
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O801894
21-Chloro-4-nitrobenzeneXPhos Pd G2 (2)-K₃PO₄ (2.0)THF/H₂ORT0.596
34-BromobenzonitrilePd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DME80285[2]
44-Biphenylyl chloridePd₂(dba)₃ (1)P(t-Bu)₃ (2)CsF (3.0)Dioxane802491

Experimental Protocols

This section provides a detailed, representative methodology for the Suzuki-Miyaura coupling of a pyridyl boronic acid with an aryl halide using a modern, second-generation palladium precatalyst.

Reaction: Coupling of 3-Pyridylboronic Acid with 4-Chlorotoluene

Materials:

  • 3-Pyridylboronic Acid (1.5 equiv)

  • 4-Chlorotoluene (1.0 equiv)

  • XPhos Pd G2 (2 mol%)[3][][5][6]

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Procedure:

  • Reagent Preparation:

    • In a glovebox or on a Schlenk line, add 4-chlorotoluene (1.0 mmol, 126.6 mg), 3-pyridylboronic acid (1.5 mmol, 184.4 mg), potassium phosphate (2.0 mmol, 424.6 mg), and XPhos Pd G2 (0.02 mmol, 15.7 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a rubber septum.

  • Reaction Setup:

    • Remove the flask from the glovebox (if used).

    • Evacuate the flask and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Prepare a degassed solvent mixture by bubbling argon through a 2:1 mixture of THF and deionized water for 20-30 minutes.

    • Using a syringe, add the degassed THF (2 mL) and degassed water (1 mL) to the Schlenk flask containing the solids.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 40°C.

    • Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(p-tolyl)pyridine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling of pyridyl boronic acids.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) setup Assemble Under Inert Atmosphere reagents->setup glassware Flame-Dry Glassware glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle

The diagram below outlines the key steps in the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl R²-B(OR)₂ (Base) Transmetal Transmetalation PdII_Biaryl->Pd0 R¹-R²

References

Application Notes and Protocols: Pyrazole Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions with biological targets.[1][2] In the field of oncology and inflammatory diseases, pyrazole derivatives have emerged as a crucial class of protein kinase inhibitors.[2][3][4] Protein kinases, which catalyze the phosphorylation of proteins, are essential components of signaling pathways that regulate cell growth, differentiation, and death.[1] Their aberrant activity is a hallmark of many diseases, making them prime therapeutic targets.[1][2] Several FDA-approved kinase inhibitors, such as Ruxolitinib (JAK inhibitor) and Crizotinib (ALK/MET inhibitor), feature a pyrazole core, highlighting the significance of this scaffold in modern drug discovery.[1]

This document provides detailed application notes on various pyrazole-based kinase inhibitors, summarizes their quantitative inhibitory data, and offers step-by-step protocols for their evaluation.

Application Notes: Targeting Key Kinase Families with Pyrazole Inhibitors

Pyrazole-based compounds have been successfully developed to target a wide range of serine/threonine and tyrosine kinases. Below are notes on their application against several important kinase families.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus, regulating immune responses and hematopoiesis.[4][5] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[6]

  • Ruxolitinib (INCB018424): An FDA-approved inhibitor of JAK1 and JAK2, used for the treatment of myelofibrosis.[1][7] It contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1]

  • Compound 3f: A potent 4-amino-(1H)-pyrazole derivative that demonstrates low nanomolar inhibition against JAK1, JAK2, and JAK3, and shows significant antiproliferative activity in various cancer cell lines.[6][8]

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines.[9][10][11] Chronic activation of p38 is associated with inflammatory diseases like rheumatoid arthritis.[9][12]

  • BIRB 796 (Doramapimod): A potent N-pyrazole, N'-aryl urea-based inhibitor of p38 MAP kinase.[9][12] It binds to a distinct allosteric site, stabilizing an inactive conformation of the kinase.[9][12] This compound advanced to clinical trials for the treatment of inflammatory conditions.[9][12]

Aurora Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer therapies.[2]

  • Barasertib (AZD1152): A highly selective pyrazole-based inhibitor of Aurora B kinase.[2] It demonstrates potent antiproliferative effects by disrupting cell division.[2]

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and migration.[13][14] Its hyperactivation is linked to the progression of various cancers, including glioblastoma.[14][15]

  • SI221: A pyrazolo[3,4-d]pyrimidine derivative that acts as a selective SFK inhibitor. It has shown significant cytotoxic effects on glioblastoma cells in vitro.[15]

Data Presentation: Inhibitory Activity of Pyrazole Compounds

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative pyrazole-based kinase inhibitors against their respective targets.

Table 1: Pyrazole-Based Inhibitors of Janus Kinases (JAKs)

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK1~3[1]
JAK2~3[1]
JAK3~430[1]
Compound 3fJAK13.4[6][8]
JAK22.2[6][8]
JAK33.5[6][8]

Table 2: Pyrazole-Based Inhibitors of Other Kinases

CompoundTarget KinaseIC50 (nM)Reference
Barasertib (AZD1152)Aurora B0.37[2]
Aurora A>1000[2]
AfuresertibAkt10.02[1]
Akt22[1]
Akt32.6[1]
Compound 7aBCR-ABL14.2[16]
p38 Inhibitor IIIp38α380[10]

Mandatory Visualizations

drug_discovery_workflow target_id target_id hit_gen hit_gen target_id->hit_gen hit_to_lead hit_to_lead hit_gen->hit_to_lead biochem_assay biochem_assay hit_gen->biochem_assay lead_opt lead_opt hit_to_lead->lead_opt hit_to_lead->biochem_assay preclinical preclinical lead_opt->preclinical cell_assay cell_assay lead_opt->cell_assay preclinical->cell_assay

jak_stat_pathway Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) JAK JAK Inhibitor->JAK Inhibits Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT_dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene DNA->Gene 6. Regulation

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of a pyrazole compound using a luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures ATP consumption.[7][17][18][19]

Materials:

  • Purified kinase of interest (e.g., JAK2, p38α)

  • Kinase-specific substrate peptide

  • ATP solution

  • Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: a. Prepare a serial dilution of the pyrazole inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series. b. Further dilute the DMSO series in Kinase Assay Buffer to achieve the desired final concentrations (e.g., 2X final concentration). Remember to include a DMSO-only vehicle control.

  • Kinase Reaction: a. In a white, opaque assay plate, add 5 µL of the diluted compound or vehicle control to the appropriate wells. b. Add 10 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer to each well. c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.

  • Luminescence Detection: a. Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. b. Add a volume of Kinase-Glo® Reagent equal to the volume in the well (e.g., 25 µL) to each well.[19] c. Mix briefly on a plate shaker. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is inversely proportional to the kinase activity (more light = less ATP consumed = more inhibition).[18] c. Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a pyrazole kinase inhibitor on the viability and proliferation of cultured cells.[20] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][21]

Materials:

  • Cancer or inflammatory cell line of interest

  • Complete cell culture medium

  • Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well clear-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight to allow cells to attach (for adherent cells).

  • Compound Treatment: a. Prepare serial dilutions of the pyrazole inhibitor in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%. b. Remove the medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations or vehicle control. c. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[15]

  • MTT Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[20] b. Incubate the plate for 2-4 hours at 37°C.[15][20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[15][20] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[21]

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[20] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if a pyrazole inhibitor blocks the phosphorylation of its target kinase or a downstream substrate within a cell.[10]

Materials:

  • Cell line of interest

  • Pyrazole inhibitor

  • Stimulant (if required to activate the pathway, e.g., LPS for p38)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Culture cells to ~80% confluency. b. Pre-treat cells with various concentrations of the pyrazole inhibitor or vehicle control for a specified time (e.g., 1-2 hours). c. If necessary, stimulate the cells with an appropriate agonist (e.g., cytokine) for a short period (e.g., 15-30 minutes) to activate the target pathway. d. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors. e. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the samples to the same protein concentration. c. Add SDS-PAGE loading buffer and boil the samples at 95°C for 5 minutes.[22]

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane.[22]

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (BSA is preferred over milk for phospho-antibodies to reduce background). b. Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.[22] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Visualize the protein bands using a chemiluminescence imaging system. c. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein. d. Analyze the band intensities to determine the dose-dependent effect of the inhibitor on target phosphorylation.

References

Application Notes and Protocols for the Development of Pyrazole-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the development of pyrazole-containing drugs, detailing their therapeutic applications, mechanisms of action, and key experimental protocols for their synthesis and evaluation.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[3] This scaffold is present in numerous FDA-approved drugs for a wide range of conditions, such as inflammation, cancer, and cardiovascular diseases.[3][4][5] The metabolic stability of the pyrazole nucleus is a key factor contributing to its increased use in newly approved medications.[6]

The versatility of the pyrazole core allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological profiles of drug candidates to optimize efficacy and minimize adverse effects.[1] Consequently, pyrazole and its derivatives are considered privileged scaffolds in the development of new therapeutic agents.[2][7]

Key Therapeutic Areas and Mechanisms of Action

Many pyrazole-containing drugs exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes.[7] Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor.[8][9] COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, drugs like Celecoxib reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Drug) Celecoxib->COX2 Inhibition

Celecoxib's mechanism of action via COX-2 inhibition.

In oncology, pyrazole derivatives have been successfully developed as kinase inhibitors.[6] Kinases are critical regulators of cell signaling pathways involved in cell proliferation, survival, and migration.[8] Drugs like Crizotinib and Axitinib target specific tyrosine kinases that are often dysregulated in cancer.

  • Crizotinib : A selective inhibitor of ALK and ROS1 tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC).[6][8] It blocks downstream signaling pathways that promote cellular proliferation.[8]

  • Axitinib : A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[8][9]

  • Zanubrutinib : An irreversible inhibitor of Bruton's tyrosine kinase (BTK), approved for treating various B-cell malignancies.[6]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Proliferation Gene Transcription & Cell Proliferation Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PyrazoleDrug Pyrazole Kinase Inhibitor (e.g., Crizotinib, Axitinib) PyrazoleDrug->RTK Inhibition

General pathway for pyrazole-based kinase inhibitors.

Quantitative Data on Pyrazole Derivatives

The efficacy of pyrazole-based drug candidates is often quantified by their inhibitory concentrations (IC₅₀) against specific targets or cell lines and their selectivity for the target enzyme.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives

Compound Target Cancer Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM) of Ref. Citation
Compound 25 HT29 (Colon) 3.17 Axitinib >10 [8]
Compound 25 A549 (Lung) 6.77 Axitinib >10 [8]
Compound 33 HCT116 (Colon) < 23.7 Doxorubicin 24.7 - 64.8 [8]
Compound 34 HCT116 (Colon) < 23.7 Doxorubicin 24.7 - 64.8 [8]
Compound 33 CDK2 (enzyme) 0.074 - - [8]

| Compound 34 | CDK2 (enzyme) | 0.095 | - | - |[8] |

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Citation
Celecoxib - 0.95 - [10]
Compound 33 - 2.52 - [10]
Compound 189(a) 876.12 39.43 22.21 [11]

| Compound 189(c) | 676.65 | 38.73 | 17.47 |[11] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel pyrazole compounds.

This protocol describes a common method for synthesizing pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[12]

Synthesis_Workflow Reactants 1. Mix Reactants (1,3-Dicarbonyl + Hydrazine) Reaction 2. Reaction (Reflux in Ethanol) Reactants->Reaction Workup 3. Work-up (Cool, Precipitate) Reaction->Workup Purification 4. Purification (Recrystallization) Workup->Purification Product Final Pyrazole Product Purification->Product

General workflow for pyrazole synthesis and purification.

A. Materials and Reagents:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid)

  • Catalyst (optional, e.g., nano-ZnO for green synthesis protocols)[13]

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Ice bath

  • Buchner funnel and filter paper

B. Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., 20 mL of ethanol).

  • Addition of Hydrazine: While stirring, slowly add the hydrazine derivative (1.0 eq) dropwise to the solution. An exothermic reaction may occur; maintain the temperature as needed.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (the boiling point of the solvent) for a specified time (typically 1-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.[14] In some procedures, the reaction mixture is poured into crushed ice to precipitate the solid.[14]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water or a small amount of cold solvent to remove impurities.[14]

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol.[14]

C. Characterization:

  • Determine the melting point of the purified compound.

  • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to screen compounds for cytotoxic effects against cancer cell lines.[15]

A. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[8][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyrazole compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Multichannel pipette, CO₂ incubator, microplate reader

B. Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

C. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curve.

References

Troubleshooting & Optimization

troubleshooting pyrazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in pyrazole synthesis, particularly the Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1]

  • Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. While a 1:1 molar ratio is standard, a slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Evaluate Reaction Conditions:

    • Temperature: Many condensation reactions require heating to proceed at an optimal rate. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[2]

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common, but for certain substrates, aprotic polar solvents such as DMF or DMSO may provide better results.[3]

    • Catalyst: For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used to facilitate imine formation.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[2][3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged heating.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two isomeric pyrazole products.[1]

Solutions:

  • Modification of the Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[3]

  • Adjusting Reaction pH: The pH of the reaction medium is a critical factor.[3] Acidic conditions can influence the rate of condensation at each carbonyl group, thereby affecting the regioisomeric ratio.[5] While acidic conditions generally favor the reaction, at a pH of 7, the reaction may stall at the hydrazone intermediate, and at a pH of 8.5, the reaction may not proceed at all.[5]

  • Employing 1,3-Dicarbonyl Surrogates: Using precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, leading to the formation of a single regioisomer.[3]

  • Separation of Isomers: If a mixture of regioisomers is already formed, they can often be separated by column chromatography on silica gel.[4]

Q3: The reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a clean product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Troubleshooting and Purification:

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques:

    • Recrystallization: This is an effective method for removing colored impurities.[1]

    • Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel can remove some of these impurities.[1]

    • Activated Charcoal: Adding a small amount of activated charcoal to a solution of the crude product can help to adsorb colored impurities. However, be aware that this may also reduce the yield of your desired product.

Q4: I am observing an unexpected peak in my 1H NMR spectrum. What could it be?

A4: An unexpected peak in the 1H NMR spectrum could indicate the presence of a side product or an intermediate. One common possibility is the formation of a 5-hydroxypyrazoline intermediate, which can be identified by a characteristic AB system in the 19F NMR spectrum if fluorinated precursors are used.[6] In some cases, the reaction may stall at the hydrazone intermediate, which will have a distinct NMR spectrum from the final pyrazole product.[5] If you have a mixture of regioisomers, you will see two sets of peaks for the pyrazole core and its substituents. 2D NMR techniques like NOESY can be used to differentiate between the isomers.[3]

Data Presentation

The following table summarizes quantitative data on the effect of the solvent on the regioselectivity of the Knorr pyrazole synthesis.

1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
CF₃, PhenylMethylhydrazineEthanol36:6499
CF₃, PhenylMethylhydrazineTFE85:15-[7]
CF₃, PhenylMethylhydrazineHFIP97:3-[7]
C₂F₅, 2-FurylMethylhydrazineEthanol64:3693
C₂F₅, 2-FurylMethylhydrazineHFIP>98:2-[7]
CH₃, CH₃PhenylhydrazineEthanol-91[8]

Regioisomer A corresponds to the pyrazole with the N-substituent of the hydrazine adjacent to R¹. Regioisomer B corresponds to the N-substituent being adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[9] Optimization may be required for specific substrates.

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

    • Solvent (e.g., Ethanol, TFE, HFIP)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser (if heating is required)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.

    • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution. The reaction can be exothermic.

    • Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC.

    • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

    • Characterization: The structure of the synthesized pyrazole and the ratio of any regioisomers can be determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones and Hydrazines

This protocol describes a method for the synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines, which proceeds through a pyrazoline intermediate that is subsequently oxidized.

  • Materials:

    • α,β-Unsaturated ketone (1.0 eq)

    • Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)

    • Solvent (e.g., Ethanol, Acetic Acid)

    • Oxidizing agent (e.g., I₂, air)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Reaction Setup: Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask with a magnetic stirrer.

    • Hydrazine Addition: Add the hydrazine derivative to the solution and stir at room temperature or heat as required.

    • Oxidation: Once the formation of the pyrazoline intermediate is complete (as monitored by TLC), introduce the oxidizing agent. If using air, simply stirring the reaction mixture open to the atmosphere may be sufficient.

    • Work-up and Purification: After the oxidation is complete, the work-up and purification can be carried out as described in Protocol 1.

Visualizations

knorr_synthesis_side_reactions start Knorr Pyrazole Synthesis reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine start->reactants Initiation hydrazone Hydrazone Intermediate reactants->hydrazone Condensation discoloration Colored Impurities reactants->discoloration Hydrazine Decomposition desired_product Desired Pyrazole Regioisomer low_yield Low Yield desired_product->low_yield Purification Loss side_product Undesired Pyrazole Regioisomer side_product->low_yield Side Reaction hydrazone->desired_product Favorable Cyclization hydrazone->side_product Unfavorable Cyclization

Caption: Logical relationships in Knorr pyrazole synthesis troubleshooting.

troubleshooting_workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_purity->optimize_conditions Pure monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_conditions->monitor_reaction analyze_side_products Analyze Side Products (NMR, MS) monitor_reaction->analyze_side_products Side Reactions Observed purification Refine Purification (Recrystallization, Chromatography) monitor_reaction->purification Reaction Complete analyze_side_products->optimize_conditions Identify & Mitigate success High Yield, Pure Product purification->success

Caption: A workflow for troubleshooting pyrazole synthesis issues.

References

improving yield and purity of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a three-step process:

  • Claisen Condensation: Reaction of 3-acetylpyridine with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the key intermediate, ethyl 4-(pyridin-3-yl)-2,4-dioxobutanoate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the purified β-diketoester intermediate with hydrazine hydrate, typically in an alcoholic solvent, to yield ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate.[1][2][3]

  • Hydrolysis: Saponification of the resulting pyrazole ester using a base like sodium hydroxide or potassium hydroxide, followed by acidic workup to afford the final product, this compound.[4]

Q2: My Claisen condensation to form the β-diketoester intermediate is giving a low yield and a dark-colored, complex mixture. What are the likely causes and solutions?

A2: Low yields and discoloration in the Claisen condensation of 3-acetylpyridine are common issues.[5] Here are some potential causes and troubleshooting steps:

  • Moisture: The presence of water can consume the strong base (e.g., sodium ethoxide or sodium hydride) and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.[5]

  • Base Stoichiometry: A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the product β-keto ester.[6][7]

  • Self-Condensation: 3-Acetylpyridine can undergo self-condensation. To minimize this, add the ketone slowly to the mixture of the base and diethyl oxalate.[8]

  • Reaction Temperature: The reaction is typically performed at low to ambient temperatures. Elevated temperatures can promote side reactions and decomposition.

  • Purification of Intermediate: It is crucial to purify the ethyl 4-(pyridin-3-yl)-2,4-dioxobutanoate intermediate before proceeding to the next step to avoid carrying over impurities.

Q3: The Knorr pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A3: While the reaction of a symmetrical β-diketoester with hydrazine should theoretically yield a single regioisomer, impurities or side reactions can sometimes lead to unexpected products. The primary carbonyl group for hydrazine attack is the one adjacent to the pyridinyl group. Ensure the purity of your β-diketoester intermediate. If you are using a substituted hydrazine, the regioselectivity will be a significant factor to consider.[9]

Q4: The final hydrolysis of the pyrazole ester is incomplete or leads to decomposition. What are the optimal conditions?

A4: Incomplete hydrolysis or decomposition can be problematic. Consider the following:

  • Base and Solvent: Use a suitable base such as NaOH or KOH in an aqueous or alcoholic solvent system.

  • Reaction Temperature and Time: The reaction may require heating (reflux) for several hours. Monitor the reaction progress by TLC to determine the optimal time and to avoid prolonged heating which might lead to decarboxylation or other side reactions.

  • Acidification: After the hydrolysis is complete, carefully acidify the reaction mixture with an acid like HCl to precipitate the carboxylic acid. Perform this step at a low temperature (e.g., in an ice bath) to ensure complete precipitation and to minimize the solubility of the product in the aqueous medium.

Q5: What are the recommended methods for purifying the final product, this compound?

A5: The primary method for purification is recrystallization . Due to the presence of both a basic pyridine ring and an acidic carboxylic acid group, the solubility of the compound is pH-dependent.

  • Solvent Selection: A common and effective technique for polar compounds like this is to use a mixed solvent system.[10] Good results can often be achieved with an alcohol (e.g., ethanol, methanol) as the "good" solvent and water as the "anti-solvent".[10] Other polar solvents or mixtures with non-polar solvents like hexane or ethyl acetate can also be explored.[10]

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol or methanol. While hot, add water dropwise until the solution becomes turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[10]

Troubleshooting Guides

Low Yield
Symptom Potential Cause(s) Suggested Solution(s)
Low yield in Claisen condensation Impure starting materials (3-acetylpyridine, diethyl oxalate).Insufficient base.Presence of moisture.Suboptimal reaction temperature.Use freshly distilled starting materials.Ensure at least one full equivalent of a strong, anhydrous base (e.g., NaH, NaOEt).[6][7]Use oven-dried glassware and anhydrous solvents.[5]Maintain a low reaction temperature (0 °C to room temperature).
Low yield in Knorr cyclization Impure β-diketoester intermediate.Incomplete reaction.Side reactions (e.g., formation of pyrazolone).[1]Purify the intermediate by recrystallization or column chromatography before use.Increase reaction time or temperature; monitor by TLC.[1]Use a slight excess of hydrazine hydrate and consider a catalytic amount of acid (e.g., acetic acid).[1]
Low yield in hydrolysis Incomplete hydrolysis.Product loss during workup.Decomposition of the product.Increase reaction time or temperature; monitor by TLC.Carefully adjust the pH to the isoelectric point for maximum precipitation. Ensure the solution is well-chilled before filtration.Avoid excessive heating during hydrolysis.
Low Purity
Symptom Potential Cause(s) Suggested Solution(s)
Presence of starting materials in the final product Incomplete reactions in one or more steps.Monitor each reaction step by TLC to ensure full conversion of starting materials.Optimize reaction conditions (time, temperature, stoichiometry) for each step.
Discolored final product Formation of colored impurities during the Claisen condensation or Knorr cyclization.Purify the β-diketoester intermediate thoroughly.Consider treating the crude final product with activated charcoal during recrystallization.
Broad melting point range Presence of impurities or regioisomers.Perform multiple recrystallizations to improve purity.[10]If regioisomers are suspected, consider purification by column chromatography, although this can be challenging for the final carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(pyridin-3-yl)-2,4-dioxobutanoate
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous ethanol.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of 3-acetylpyridine (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise over 1-2 hours, maintaining the temperature below 5 °C.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Protocol 2: Synthesis of Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
  • Reaction: Dissolve the purified ethyl 4-(pyridin-3-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added.[1]

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol.

Protocol 3: Synthesis of this compound
  • Hydrolysis: Suspend ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and a 1-2 M aqueous solution of sodium hydroxide (2-3 eq).

  • Reflux: Heat the mixture to reflux until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester).

  • Acidification: Cool the reaction mixture in an ice bath and carefully add concentrated HCl dropwise with stirring until the pH is acidic (typically pH 3-4), at which point the product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Dry the purified this compound under vacuum. Further purification can be achieved by recrystallization as described in the FAQs.

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis cluster_step3 Step 3: Hydrolysis A 3-Acetylpyridine C Ethyl 4-(pyridin-3-yl)-2,4-dioxobutanoate A->C NaOEt, EtOH B Diethyl Oxalate B->C E Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate C->E EtOH, Reflux D Hydrazine Hydrate D->E H This compound E->H 1. Reflux F NaOH(aq) F->H G HCl(aq) G->H 2. Acidify

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield Observed q1 Which step shows low yield? start->q1 claisen Claisen Condensation q1->claisen Step 1 knorr Knorr Cyclization q1->knorr Step 2 hydrolysis Hydrolysis q1->hydrolysis Step 3 sol_claisen Check for moisture. Ensure stoichiometric base. Slowly add ketone. claisen->sol_claisen sol_knorr Purify intermediate. Increase reaction time/temp. Use excess hydrazine. knorr->sol_knorr sol_hydrolysis Increase reaction time/temp. Optimize pH for precipitation. Avoid overheating. hydrolysis->sol_hydrolysis

Caption: Logical workflow for troubleshooting low yield issues.

References

optimization of Knorr pyrazole synthesis conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Question 1: What are the common causes of low yields in my Knorr pyrazole synthesis?

Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary factors often relate to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the yield and complicates the purification process.[1] It is important to note that hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is recommended.[1]

  • Consider the Impact of pH: Acid catalysis significantly affects the rate of pyrazole formation.[3] Acidic conditions facilitate both the imine formation and the pyrazole cyclization steps by protonating a ketone oxygen, which activates the corresponding carbonyl carbon for the nitrogenous attack.[3] For many condensation reactions, heating is necessary, and refluxing the reaction mixture should be considered.[2] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[2]

Question 2: How can I control the regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl compound?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, which can lead to two different products.

Troubleshooting Steps:

  • Control Reaction Conditions: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions like pH.[4]

  • Stepwise Addition: In some cases, carrying out the reaction in two steps may be necessary to produce an isomerically pure product.[5]

Question 3: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Troubleshooting Steps:

  • Neutralize Acidity: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques:

    • Filtration: Passing the crude product through a plug of silica gel can remove some of these impurities.[6]

    • Recrystallization: This is an effective method for purification.[1]

    • Column Chromatography: Purification can be achieved using column chromatography on silica gel.[1]

Optimization of Reaction Conditions: Data Summary

The following table summarizes various reaction conditions reported for the Knorr pyrazole synthesis to provide a comparative overview for optimization.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolvent(s)Catalyst/AdditiveTemperature (°C)TimeYieldReference(s)
Ethyl benzoylacetateHydrazine hydrate1-PropanolGlacial acetic acid~1001 hHigh[7]
Ethyl acetoacetatePhenylhydrazineAcetic acidNoneReflux1 hNot specified[4]
β-oxoketonePhenylhydrazine HClH₂O/AcOH or EtOH/AcOHNone23Not specifiedNot specified[6]
AcetylacetonePeptide hydrazide6 M GdmClNone (pH dependent)Not specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol is adapted from a procedure using ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)[4]

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[7]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[4][7]

  • After 1 hour, monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane to check for the consumption of the ketoester.[4][7]

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]

  • Turn off the heat and allow the reaction to cool slowly while stirring over 30 minutes to facilitate precipitation.[4][7]

  • Collect the product by vacuum filtration using a Buchner funnel.[7]

  • Rinse the collected solid with a small amount of water and allow it to air dry.[4][7]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol describes the synthesis of a pyrazolone, such as antipyrine.[4]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask, add glacial acetic acid.

  • Slowly add ethyl acetoacetate followed by the dropwise addition of phenylhydrazine. Note that this addition is exothermic.[4]

  • Heat the reaction mixture under reflux for 1 hour.[4]

  • Cool the resulting syrup in an ice bath.[4]

  • Scratching the flask with a glass rod may be necessary to induce crystallization of the crude product.[4]

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.[1][4]

Diagrams

Troubleshooting_Workflow start Low Yield in Knorr Pyrazole Synthesis purity Assess Starting Material Purity start->purity stoichiometry Optimize Reaction Stoichiometry start->stoichiometry conditions Evaluate Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions purification Review Purification Technique start->purification success Improved Yield purity->success Pure Reagents Used sub_purity Use fresh/purified hydrazine purity->sub_purity stoichiometry->success Correct Ratio Applied sub_stoichiometry Use slight excess of hydrazine (1.0-1.2 eq) stoichiometry->sub_stoichiometry conditions->success Optimal T, t, Solvent, pH sub_conditions Monitor with TLC, adjust T, pH, solvent conditions->sub_conditions side_reactions->success Side Products Minimized sub_side_reactions Control pH to manage regioselectivity side_reactions->sub_side_reactions purification->success Efficient Purification sub_purification Recrystallization or chromatography purification->sub_purification

Caption: Troubleshooting workflow for low yield in Knorr pyrazole synthesis.

Knorr_Synthesis_Workflow start Start setup Reaction Setup: 1,3-Dicarbonyl, Solvent, Catalyst start->setup add_hydrazine Addition of Hydrazine Derivative setup->add_hydrazine reaction Heating/Stirring (e.g., Reflux or 100°C) add_hydrazine->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Work-up: Cooling, Precipitation/Extraction monitoring->workup Reaction Complete isolation Product Isolation: Filtration workup->isolation purification Purification: Recrystallization or Chromatography isolation->purification product Pure Pyrazole purification->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Polar Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar pyrazole carboxylic acids. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar pyrazole carboxylic acids?

Purifying polar pyrazole carboxylic acids presents a unique set of challenges due to their characteristic properties. Their polar nature often leads to high solubility in polar solvents like water, methanol, and ethanol, which can make crystallization difficult and result in low recovery yields.[1][2] Conversely, they tend to have poor solubility in non-polar organic solvents.

Furthermore, the carboxylic acid group can interact strongly with stationary phases in chromatography, such as silica gel, leading to issues like peak tailing and poor separation.[3][4] The presence of both acidic (carboxylic acid) and basic (pyrazole ring) functionalities can also complicate purification, as the compound's solubility and chromatographic behavior can be highly dependent on pH.

Q2: How do I select the best initial purification technique for my compound?

The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the physical properties of your specific pyrazole carboxylic acid.

  • For multi-gram scales with solid crude product: Recrystallization is often a good first choice due to its cost-effectiveness and scalability.

  • For small to medium scales or difficult separations: Column chromatography is suitable, although it may require optimization of the stationary and mobile phases to achieve good separation.[3][5]

  • To remove non-acidic or basic impurities: Acid-base extraction is a highly effective method that leverages the acidic nature of the carboxylic acid group.[6][7]

The following workflow can help guide your decision-making process:

G start Crude Polar Pyrazole Carboxylic Acid is_solid Is the crude product a solid? start->is_solid is_acidic_impurities Are major impurities non-acidic? is_solid->is_acidic_impurities No (Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_acidic_impurities->acid_base Yes chromatography Use Column Chromatography is_acidic_impurities->chromatography No recrystallization->chromatography Failure end_pure Pure Product recrystallization->end_pure Success acid_base->chromatography Failure acid_base->end_pure Success chromatography->end_pure Success end_impure Further Purification Needed chromatography->end_impure Failure

Initial purification method selection workflow.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be challenging for polar compounds.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to a high impurity level, too rapid cooling, or an unsuitable solvent.[8]

Solutions:

  • Slow Down Cooling: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[8][9]

  • Add More Solvent: Reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent to ensure the solution is not supersaturated at a higher temperature.[8]

  • Change the Solvent System: If the problem persists, the solvent may be too good. Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol) and slowly add a miscible anti-solvent (like water or hexane) until the solution becomes cloudy, then reheat to clarify and cool slowly.[2][8]

  • Pre-Purification: High impurity levels can depress the melting point of the mixture. A preliminary purification step, like a quick filtration through a silica plug or an acid-base extraction, might be necessary.[8]

Q4: My compound won't crystallize from solution, even after cooling. What are the next steps?

If crystals do not form, the solution may be too dilute, or nucleation may be inhibited.

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.[8]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[8]

  • Use an Anti-Solvent: If the compound is too soluble, slowly add an anti-solvent to the solution at room temperature until turbidity persists. This decreases the overall solubility and can promote crystallization.

The following decision tree illustrates a troubleshooting workflow for when a compound oils out:

G start Compound 'Oils Out' during Recrystallization reheat Reheat to Dissolve Oil. Add More Solvent. start->reheat slow_cool Cool Slowly reheat->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success! check_crystals->success Yes failure Still Oiling Out check_crystals->failure No change_solvent Change Solvent or Use Solvent/Anti-Solvent System failure->change_solvent pre_purify Consider Pre-Purification (e.g., Chromatography) failure->pre_purify change_solvent->slow_cool

Troubleshooting workflow for "oiling out".

Troubleshooting Guide: Column Chromatography

Q5: My polar pyrazole carboxylic acid is streaking badly on the TLC plate and won't elute from the silica gel column. What can I do?

This is a common issue caused by the strong interaction between the acidic proton of the carboxylic acid and the slightly acidic silica gel.[3] This strong binding prevents the compound from moving with the mobile phase.

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (0.5-2%) or formic acid, to the eluent can significantly improve chromatography. The added acid protonates the silica surface and suppresses the deprotonation of your carboxylic acid, which reduces the strong interaction and allows the compound to elute more cleanly.

  • Use a More Polar Eluent: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol.[4][5]

  • Switch the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or acidic) can be an alternative to silica gel.[4][5] For very polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with an acid modifier like formic or trifluoroacetic acid) is a powerful option.[4][10]

Technique Typical Mobile Phase Modifier Purity Improvement (Typical) Relative Cost
Normal Phase Silica0.5-2% Acetic AcidGood to ExcellentLow
Normal Phase Silica0.5-2% Formic AcidGood to ExcellentLow
Reversed Phase (C18)0.1% Trifluoroacetic Acid (TFA)ExcellentHigh
Reversed Phase (C18)0.1% Formic AcidExcellentHigh

Troubleshooting Guide: Acid-Base Extraction

Q6: I performed an acid-base extraction to purify my pyrazole carboxylic acid, but my final yield is very low. Where did my product go?

Low yield after an acid-base extraction typically points to one of several issues related to the solubility and pKa of your compound.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The aqueous base used (e.g., sodium bicarbonate) might not be strong enough to fully deprotonate your pyrazole carboxylic acid, especially if it has electron-withdrawing groups that lower its pKa. If you suspect this, use a stronger base like sodium carbonate or sodium hydroxide for the extraction.[7]

  • Product Solubility in the Organic Layer: The deprotonated carboxylate salt of your compound may have some solubility in the organic layer, leading to incomplete extraction into the aqueous phase. To mitigate this, perform multiple extractions (3-4 times) with the aqueous base.

  • Incomplete Reprotonation: After extraction, the aqueous layer must be acidified sufficiently to fully reprotonate the carboxylate and cause it to precipitate or be extracted back into an organic solvent. Use a strong acid (e.g., 2M HCl) and check the pH with litmus paper to ensure it is strongly acidic (pH 1-2).

  • Product Solubility in Acidic Water: The protonated pyrazole carboxylic acid may still have some solubility in the cold, acidic aqueous solution, especially if it's highly polar. After acidification, ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration. If it remains dissolved, you will need to perform a "back-extraction" with an organic solvent like ethyl acetate or dichloromethane to recover it.[7]

Experimental Protocols

General Protocol for Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude polar pyrazole carboxylic acid in a minimal volume of a "good" solvent (e.g., ethanol, methanol, or acetone) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water, hexane, or diethyl ether) dropwise until the solution becomes persistently cloudy.[8]

  • Clarification: Gently warm the mixture until the solution becomes clear again. If it does not become clear, add a drop or two of the "good" solvent until it does.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product (containing the pyrazole carboxylic acid and neutral/basic impurities) in an organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (or a stronger base if necessary).[7] Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated acid (e.g., 6M HCl) while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The pure pyrazole carboxylic acid should precipitate as a solid.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with a small amount of cold water, and dry.

  • Back-Extraction (if no precipitate forms): If the product remains dissolved, transfer the acidified aqueous solution to a separatory funnel and extract it three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[7]

References

Technical Support Center: Scale-Up of Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of pyrazole synthesis from the lab to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole derivatives, particularly when using hydrazine?

A1: The primary safety concerns during the scale-up of pyrazole synthesis, especially when using hydrazine hydrate, revolve around its high reactivity and toxicity. Key concerns include:

  • Thermal Runaway: Hydrazine condensation reactions are often highly exothermic, posing a significant risk of thermal runaway if not properly managed.[1]

  • Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of metal catalysts like copper, cobalt, and iron oxides.[1]

  • Toxicity: Hydrazine is a highly toxic compound, and exposure must be minimized through appropriate handling procedures and engineering controls.[1]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously when in contact with porous materials.[1]

Q2: How can the exothermic nature of hydrazine condensation be managed during a large-scale reaction?

A2: Managing the exotherm is critical for a safe scale-up.[1] Strategies include:

  • Slow and Controlled Addition: Adding the hydrazine hydrate slowly to the reaction mixture allows for better temperature control.

  • Efficient Cooling: The reactor must have adequate cooling capacity to effectively dissipate the heat generated during the reaction.[1]

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction. Dilute solutions of hydrazine are inherently safer.[1]

  • Use of a Base: The addition of a base, such as sodium acetate, can help mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[1]

Q3: What are the common impurities encountered in pyrazole synthesis during scale-up, and how can they be minimized?

A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a frequent challenge in the synthesis of substituted pyrazoles.[1] To minimize impurities:

  • Precise Control of Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1]

  • Purification Methods: Purification is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[1]

  • Alternative Synthetic Routes: In some cases, exploring a different synthetic pathway may be necessary to achieve higher regioselectivity.[1]

Q4: How do physical parameters change from lab-scale to large-scale synthesis, and what is their impact?

A4: Physical parameters play a crucial role in the success of scaling up a synthesis and can differ significantly from a lab-scale batch reaction. Key considerations include:

  • Surface-Area-to-Volume Ratio: This ratio decreases as the scale increases, which can significantly impact heat transfer. Reactions that were easily controlled in the lab may become difficult to manage on a larger scale.

  • Mixing: Efficient mixing is harder to achieve in large reactors, which can lead to localized "hot spots," concentration gradients, and an increase in side product formation.

  • Reaction Concentration: Large-scale reactions are preferably run at higher concentrations to limit the reaction volume, but this can also affect reaction kinetics and safety.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature, monitoring progress by TLC or LC-MS.[3] - Ensure efficient mixing. - Verify the quality and purity of starting materials.
Formation of byproducts or regioisomers.- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1] - Consider a different synthetic route with higher regioselectivity.[1]
Product loss during workup or purification.- Optimize extraction and recrystallization solvents and procedures.[1]
Poor Regioselectivity Reaction conditions favor the formation of multiple isomers.- Screen different solvents and catalysts.[1] - Lowering the reaction temperature may improve selectivity.[1] - Explore alternative synthetic pathways that offer better regiochemical control.[1]
Exothermic Runaway Poor heat dissipation at a larger scale.- Immediately stop the addition of reagents.[1] - Ensure maximum cooling is applied.[1] - If necessary, quench the reaction with a suitable agent. - For future runs, reduce the rate of addition, increase the solvent volume, and ensure the cooling system is adequate for the scale.[1]
Product Degradation The product may be unstable at elevated temperatures or in the presence of certain reagents.- Lower the reaction and purification temperatures. - Work under an inert atmosphere if the product is sensitive to air or moisture.
Impurity Formation Side reactions due to changes in reaction conditions upon scale-up.- Re-optimize the reaction conditions at the larger scale. - Investigate the use of flow chemistry, which can provide better control over reaction parameters and improve safety.[2][4]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a common method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a suitable reactor.

  • Slowly add the hydrazine derivative to the solution. Note that this addition can be exothermic.[5]

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) for a specified time, typically 1-3 hours.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture.

  • Isolate the product by a suitable method, such as cooling in an ice bath to induce crystallization.[5]

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Example: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol is an example of the Knorr synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[5]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture under reflux for 1 hour.[5]

  • Cool the resulting syrup in an ice bath.[5]

  • Induce crystallization of the crude product, if necessary, by scratching the inside of the flask with a glass rod.[5]

  • Collect the solid by filtration and recrystallize from ethanol to obtain the pure pyrazolone.[5]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Pyrazole Synthesis Scale-Up start Scale-Up Issue Identified problem_id Identify the Primary Problem (e.g., Low Yield, Impurity, Safety) start->problem_id low_yield Low Yield problem_id->low_yield Low Yield impurity Impurity Formation problem_id->impurity Impurity safety Safety Concern problem_id->safety Safety check_reaction Check Reaction Completion (TLC, LC-MS) low_yield->check_reaction identify_impurity Identify Impurity Structure (NMR, MS) impurity->identify_impurity exotherm Exothermic Event? safety->exotherm reagent_stability Reagent/Product Stability? safety->reagent_stability optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reaction->optimize_conditions Incomplete workup_loss Investigate Workup/Purification Loss check_reaction->workup_loss Complete solution Implement Solution & Monitor optimize_conditions->solution workup_loss->solution regioisomer Regioisomer? identify_impurity->regioisomer adjust_selectivity Adjust for Selectivity (Solvent, Temp) regioisomer->adjust_selectivity Yes other_byproduct Other Byproduct regioisomer->other_byproduct No adjust_selectivity->solution other_byproduct->optimize_conditions manage_exotherm Implement Exotherm Management (Slow Addition, Cooling) exotherm->manage_exotherm reagent_stability->optimize_conditions manage_exotherm->solution

Caption: A flowchart outlining a systematic approach to troubleshooting common issues encountered during the scale-up of pyrazole derivative synthesis.

ExothermManagement Decision Tree for Managing Exothermic Reactions start Exothermic Reaction Identified assess_risk Assess Thermal Risk (Calorimetry Data) start->assess_risk high_risk High Risk of Runaway assess_risk->high_risk High low_risk Low to Moderate Risk assess_risk->low_risk Low/Moderate implement_controls Implement Strict Controls high_risk->implement_controls standard_precautions Standard Precautions low_risk->standard_precautions slow_addition Slow Reagent Addition implement_controls->slow_addition efficient_cooling Ensure Efficient Cooling implement_controls->efficient_cooling dilution Use Adequate Dilution implement_controls->dilution quench_plan Have Quench Plan Ready implement_controls->quench_plan monitor_temp Monitor Temperature Closely standard_precautions->monitor_temp slow_addition->monitor_temp efficient_cooling->monitor_temp dilution->monitor_temp quench_plan->monitor_temp proceed Proceed with Scale-Up monitor_temp->proceed

Caption: A decision tree illustrating the key considerations and control strategies for managing potentially hazardous exothermic reactions during scale-up.

RegioselectivityFactors Factors Influencing Regioselectivity in Pyrazole Synthesis regioselectivity Regioselectivity substrate_sterics Steric Hindrance of Substituents regioselectivity->substrate_sterics substrate_electronics Electronic Effects of Substituents regioselectivity->substrate_electronics hydrazine_substituent Nature of Hydrazine Substituent regioselectivity->hydrazine_substituent reaction_temp Reaction Temperature regioselectivity->reaction_temp solvent_polarity Solvent Polarity regioselectivity->solvent_polarity catalyst_type Catalyst (Acidic/Basic) regioselectivity->catalyst_type ph_conditions pH of the Reaction Medium regioselectivity->ph_conditions

References

Technical Support Center: Refining Crystallization Methods for Pyridinyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of pyridinyl-pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for the recrystallization of pyridinyl-pyrazole derivatives?

A1: The choice of solvent is critical and is dictated by the specific polarity and substituents of your pyridinyl-pyrazole derivative. However, good starting points can be identified from commonly used solvents for pyrazole compounds.[1]

  • Single Solvents: Frequently used solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1][2] For less polar derivatives, cyclohexane and petroleum ether may be effective.[1] Water can also be a suitable solvent or anti-solvent, particularly for more polar compounds.[1][3]

  • Mixed Solvent Systems: A powerful technique involves dissolving the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, acetone) and then carefully adding a hot "anti-solvent" (a solvent in which the compound is poorly soluble, like water or hexane) until the solution becomes slightly turbid.[1] Common combinations include hexane/ethyl acetate and hexane/acetone.[1]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid because the solution's saturation temperature is above the compound's melting point in that specific solvent environment.[1] Here are several strategies to resolve this issue:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation point, allowing crystallization to occur at a lower temperature, hopefully below the compound's melting point.[1][4]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can promote gradual cooling, which favors crystal lattice formation over rapid precipitation as an oil.[1]

  • Re-evaluate Your Solvent System: Experiment with different solvent or anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for nucleation and induce proper crystallization.[1][4]

Q3: The yield from my recrystallization is very low. How can I improve it?

A3: Low yield is a common issue that can often be improved with careful technique.[1]

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude compound. Any excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your isolated yield.[1]

  • Ensure Thorough Cooling: Cool the solution to room temperature first, and then in an ice bath to maximize precipitation.[1] The ideal solvent will dissolve the compound when hot but have very low solubility when cold.

  • Prevent Premature Crystallization: Ensure you are not losing product during a hot filtration step. Using a pre-heated funnel can prevent the compound from crystallizing on the filter paper.

Q4: How can I remove colored impurities from my pyridinyl-pyrazole sample?

A4: If your sample has a colored tint, activated charcoal can often be used to remove the colored impurities.

  • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps.[4] Be cautious not to add charcoal to a boiling solution, as it can cause violent bumping.

Q5: No crystals are forming, even after the solution has cooled completely. What should I do?

A5: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated.

  • Induce Nucleation: Try scratching the inside of the flask at the liquid-air interface with a glass rod.[5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: As mentioned for "oiling out," a seed crystal of the pure compound is one of the most effective ways to initiate crystallization.[1][4]

  • Reduce Solvent Volume: If nucleation techniques fail, there is likely too much solvent. Re-heat the solution and boil off a portion of the solvent to increase the compound's concentration.[4] Then, allow it to cool again.

  • Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution to decrease the compound's solubility and force crystallization.

Q6: How does the cooling rate affect the quality of the crystals?

A6: The cooling rate significantly impacts both crystal size and purity.[6]

Troubleshooting and Experimental Workflow

The following diagrams illustrate a logical workflow for developing a crystallization protocol and a troubleshooting guide for common issues.

G start Crude Pyridinyl-Pyrazole Compound screen Solvent Screening (Small Scale) start->screen method Select Primary Method screen->method cool Cooling Crystallization method->cool Good solubility in hot solvent, poor in cold anti Anti-Solvent Crystallization method->anti Soluble in one solvent, insoluble in another evap Slow Evaporation method->evap Soluble at room temperature optimize Optimize Parameters (Cooling Rate, Solvent Ratio, etc.) cool->optimize anti->optimize evap->optimize scaleup Scale-Up & Isolation optimize->scaleup end Pure Crystalline Product scaleup->end

Caption: General workflow for developing a crystallization method.

G start Problem Encountered no_xtal No Crystals Form start->no_xtal oiling Compound 'Oils Out' start->oiling low_yield Low Yield start->low_yield sol_no_xtal_1 1. Scratch flask interior 2. Add a seed crystal no_xtal->sol_no_xtal_1 Try First sol_oiling_1 1. Re-heat and add more 'good' solvent 2. Cool solution much more slowly oiling->sol_oiling_1 Try First sol_low_yield_1 1. Use minimum hot solvent needed 2. Cool thoroughly in an ice bath low_yield->sol_low_yield_1 Primary Checks sol_no_xtal_2 3. Reduce solvent volume (boil off) 4. Add anti-solvent sol_no_xtal_1->sol_no_xtal_2 If Unsuccessful sol_oiling_2 3. Change solvent system sol_oiling_1->sol_oiling_2 If Unsuccessful sol_low_yield_2 3. Ensure no premature crystallization during hot filtration sol_low_yield_1->sol_low_yield_2 Also Consider

Caption: Troubleshooting guide for common crystallization problems.

Quantitative Data

Solubility data for the parent 1H-pyrazole can serve as a useful, albeit approximate, starting point for selecting solvents for substituted pyridinyl-pyrazole derivatives. Polarity will change significantly with substitution, so this table should be used as a preliminary guide only.

SolventTemperature (°C)Solubility (moles/L)
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)
(Data sourced from ChemicalBook)[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most common method and is ideal when a single solvent is found that dissolves the compound well when hot but poorly when cold.[1]

  • Dissolution: Place the crude pyridinyl-pyrazole compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent dropwise until the compound just fully dissolves at the boiling point of the solvent.[5] It is crucial to use the minimum amount of solvent necessary.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, or if charcoal was used for decolorization, perform a hot gravity filtration into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Anti-Solvent Crystallization

This method is useful when no single solvent is ideal or for compounds that are highly soluble in most solvents at room temperature.[][9]

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (in which it is very soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise while stirring. Continue adding until the solution becomes persistently turbid, indicating the onset of precipitation.[1]

  • Crystal Growth: If necessary, gently warm the solution until the turbidity just disappears, then set it aside to cool slowly. This allows for the formation of larger, more well-defined crystals.

  • Isolation and Drying: Collect, wash (with the anti-solvent or a mixture), and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

This technique is suitable for compounds that are highly soluble at room temperature and do not have a steep solubility curve with temperature. It is often used for growing high-quality single crystals for X-ray diffraction.[10][11]

  • Preparation: Prepare a nearly saturated or saturated solution of the compound in a suitable volatile solvent (e.g., acetone, ethyl acetate).[10]

  • Filtration: Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a cap or parafilm that has been pierced with a few small holes from a needle.[10][11] This allows the solvent to evaporate slowly over several hours or days.

  • Isolation: Once a suitable quantity of crystals has formed, isolate them from the remaining mother liquor by decanting the solvent or by filtration.

References

overcoming challenges in coupling pyridine nucleophiles in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to overcome the unique challenges associated with using pyridine nucleophiles in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with pyridine substrates failing or giving low yields?

Low yields or reaction failure are common and can be attributed to several factors. The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst.[1] This coordination can lead to catalyst inhibition or the formation of inactive complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1] This issue is particularly pronounced with 2-substituted pyridines and is often called the "2-pyridyl problem".[1]

Other key areas to investigate include:

  • Suboptimal Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to prevent pyridine coordination and facilitate the key steps of the catalytic cycle.[2]

  • Inefficient Oxidative Addition: The C-X bond (where X is a halide) on the pyridine ring may be less reactive, leading to a slow rate-determining oxidative addition step.[2]

  • Side Reactions: Competing reactions like protodeboronation (hydrolysis of the boronic acid) or dehalogenation of the starting material can consume reagents and lower the yield.[2]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and must be carefully optimized.[2]

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to catalyst decomposition and promote undesirable side reactions like homocoupling.[2][3]

Q2: My reaction mixture turned black. What does this mean and what can I do?

The formation of a fine black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has agglomerated and crashed out of the catalytic cycle, leading to its decomposition.[3][4] This is a common sign of catalyst deactivation.

Potential Causes:

  • Slow Catalysis: If the catalytic cycle is slow due to inhibition by the pyridine nitrogen, the unstable Pd(0) species has a longer lifetime and is more likely to decompose.[1]

  • High Temperature: Excessively high temperatures can accelerate catalyst decomposition.

  • Oxygen Presence: Trace amounts of oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[4]

  • Ligand Degradation: The phosphine ligands used to stabilize the catalyst can be sensitive to air and may oxidize, losing their ability to stabilize the Pd(0) center.[3]

Solutions:

  • Improve Inert Atmosphere: Ensure your solvent is rigorously degassed and the reaction is set up under a strict inert atmosphere (Nitrogen or Argon) to exclude all oxygen.[5]

  • Use More Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that create a more stable catalytic complex.

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species at the start of the reaction.[1]

  • Optimize Temperature: Lower the reaction temperature if possible, while ensuring it is sufficient for the reaction to proceed.

Q3: How does the position of the leaving group (Br, Cl, I) on the pyridine ring affect reactivity?

The position of the leaving group significantly impacts the reactivity of the pyridine substrate. Generally, halides adjacent to the nitrogen (C2 and C6 positions) are more reactive in Pd-catalyzed cross-couplings.[5] However, this proximity also exacerbates the issue of catalyst poisoning due to the chelating effect of the nearby nitrogen. For di-substituted pyridines, such as 2,4-dichloropyridines, selectivity can be controlled by the choice of ligand.[5] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands like IPr can favor coupling at the C4 position.[5]

Q4: What are the most common side reactions and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, reducing yields and complicating purification.

Side ReactionDescriptionHow to Minimize
Protodeboronation Hydrolysis of the boronic acid/ester back to the corresponding H-substituted arene. This is especially problematic with electron-deficient heteroaryl boron reagents.[2]Use more stable boronic esters (e.g., pinacol, MIDA) or trifluoroborate salts.[2] Work under anhydrous conditions and use a milder base if the reaction allows.
Homocoupling The organometallic reagent (e.g., boronic acid) couples with itself to form a symmetrical biaryl.Ensure the reaction is thoroughly degassed to remove oxygen, which promotes this pathway.[2][3] Using a Pd(0) source directly can sometimes minimize homocoupling that occurs during the in-situ reduction of Pd(II) pre-catalysts.[3]
Dehalogenation The halide on the pyridine substrate is replaced by a hydrogen atom.Avoid potential hydride sources in solvents or reagents. Optimize the ligand and base combination and consider lowering the reaction temperature.[1]

Troubleshooting Guides

Guide 1: Low or No Product Yield

If your reaction shows little to no conversion, follow this diagnostic workflow to identify and solve the problem.

Troubleshooting_Yield start Low / No Yield Observed check_setup 1. Check Reaction Setup start->check_setup sub_inert Is the atmosphere fully inert? (Degassed solvent, N2/Ar purge) check_setup->sub_inert Action check_reagents 2. Verify Reagent Quality sub_reagents Are substrates, base, and ligand pure and dry? check_reagents->sub_reagents Action optimize_catalyst 3. Optimize Catalyst System sub_catalyst Is the catalyst active? (Poisoning by pyridine N) optimize_catalyst->sub_catalyst Problem optimize_conditions 4. Screen Reaction Conditions sub_conditions Screen different bases & solvents (e.g., K3PO4/Dioxane, Cs2CO3/Toluene) optimize_conditions->sub_conditions Action success Successful Coupling sub_inert->check_reagents If Yes sub_reagents->optimize_catalyst If Yes sub_ligand Try bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) sub_catalyst->sub_ligand Solution sub_ligand->optimize_conditions sub_temp Adjust Temperature (80-120 °C) sub_conditions->sub_temp Then sub_temp->success

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Guide 2: Catalyst Poisoning by Pyridine Nitrogen

The primary challenge in coupling pyridine nucleophiles is the inhibition of the palladium catalyst. The lone pair of electrons on the pyridine nitrogen coordinates to the metal center, disrupting the catalytic cycle.

Catalyst_Poisoning Mechanism of Catalyst Poisoning active_catalyst Active Pd(0)L Catalyst inactive_complex Inactive Pd(0)-Pyridine Complex (Poisoned Catalyst) active_catalyst->inactive_complex Coordination by Pyridine Nitrogen pyridine Pyridine Substrate pyridine->inactive_complex cycle_block Catalytic Cycle HALTED inactive_complex->cycle_block bulky_ligand Bulky Ligand (e.g., XPhos) bulky_ligand->active_catalyst Steric shielding prevents poisoning

Caption: Pyridine nitrogen coordination leads to an inactive catalyst complex.

Data Presentation: Condition Screening

Optimizing the reaction parameters is key to success. The following tables summarize conditions reported for the cross-coupling of challenging pyridine substrates.

Table 1: Ligand and Base Optimization for Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Toluene1001292
2Pd₂(dba)₃ (5)Xantphos (10)K₃PO₄ (1.5)Toluene1001285
3Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1104885
4Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (1.4)Toluene1102491
5Pd(OAc)₂ (2)Xantphos (3)K₃PO₄ (1.4)Toluene1101788

Data synthesized from multiple sources for illustrative purposes.[6][7]

Table 2: Base and Nucleophile Effects in Suzuki-Miyaura Coupling of 2-Pyridyl Boronates
Entry2-Pyridyl NucleophileBase (3.0 equiv)SolventTemp (°C)Yield (%)
1Lithium triisopropyl 2-pyridylboronateKFDioxane11085
2Lithium triisopropyl 2-pyridylboronateK₃PO₄Dioxane11082
3Lithium triisopropyl 2-pyridylboronateCs₂CO₃Dioxane11070
42-Pyridyl Pinacol Boronate EsterKFDioxane110<5
52-Pyridyl N-phenyldiethanolamine boronateKFDioxane11010

This table illustrates the profound effect the nature of the boronate has on reaction efficiency. Data adapted from literature.[8]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Bromopyridine

This protocol provides a robust starting point for the coupling of various bromopyridines with arylboronic acids.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M)

Inert Atmosphere Setup & Reaction Procedure:

  • Glassware Preparation: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reagent Addition (Solids): To the flask, add the bromopyridine (if solid), arylboronic acid, base, palladium catalyst, and phosphine ligand.[9]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, and evacuate under vacuum, then backfill with inert gas (Argon or Nitrogen). Repeat this "evacuate-and-backfill" cycle a total of three times to ensure a completely oxygen-free atmosphere.[5]

  • Reagent Addition (Liquids): Under a positive pressure of inert gas, add the bromopyridine (if liquid) via syringe, followed by the degassed solvent.[9]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots with a nitrogen-flushed syringe.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[10]

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Managing Unstable Intermediates in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis, with a specific focus on the management of unstable intermediates.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield and a complex mixture of byproducts. Could an unstable intermediate be the cause?

A1: Yes, the formation of unstable intermediates is a frequent cause of low yields and the generation of side products in pyrazole synthesis.[1] The most common method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] This reaction proceeds through several key steps, including the formation of hydrazone or enamine intermediates, which can be unstable.[2]

Key indicators that an unstable intermediate may be the issue include:

  • Inconsistent Yields: Fluctuations in yield despite consistent reaction conditions.

  • Formation of Multiple Products: The presence of unexpected isomers or byproducts detected by TLC or LC-MS.

  • Reaction Stalling: The reaction fails to proceed to completion, with starting material remaining.[1]

Q2: What are the most common unstable intermediates in pyrazole synthesis, and why are they problematic?

A2: The primary unstable intermediates in pyrazole synthesis, particularly in the Knorr synthesis, are hydrazones and hydroxylpyrazolidines.[2][3]

  • Hydrazones: These are formed from the initial condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[2] Their instability can lead to side reactions or an equilibrium that does not favor the subsequent cyclization.

  • Hydroxylpyrazolidines: These intermediates are formed after the initial cyclization step but before the final dehydration that leads to the aromatic pyrazole ring.[3] They can be susceptible to retro-synthesis or other rearrangements, preventing the formation of the desired pyrazole.

The formation of these intermediates can be influenced by factors such as pH, temperature, and the nature of the substrates and catalysts used.[1][4]

Troubleshooting Guides

Q3: I'm observing the formation of regioisomers in my pyrazole synthesis. How can I control this?

A3: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl groups, leading to two possible reaction pathways and, consequently, two different pyrazole products.[4]

Troubleshooting Strategies:

  • pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while basic conditions can favor other side reactions.[4] A weakly acidic catalyst, such as acetic acid, is often optimal.[4]

  • Temperature and Reaction Time: Systematically varying the temperature and reaction time can help favor the formation of one regioisomer over the other. Monitoring the reaction progress by TLC or LC-MS is crucial.[1]

  • Catalyst Choice: The use of different acid or base catalysts, including Lewis acids, can alter the reaction pathway and improve the regioselectivity.[1]

Q4: My pyrazole synthesis from an α,β-unsaturated ketone is yielding a pyrazoline instead of the desired pyrazole. What is the issue and how can I resolve it?

A4: The reaction of a hydrazine with an α,β-unsaturated ketone typically first yields a non-aromatic pyrazoline ring.[4][5] To obtain the aromatic pyrazole, a subsequent oxidation step is necessary to remove the two hydrogen atoms from the pyrazoline ring.[4]

Solutions:

  • In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture to promote the aromatization of the pyrazoline as it is formed.

  • Post-synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step. Common methods include:

    • Refluxing with a mild oxidizing agent.

    • Using bromine in a suitable solvent.[4]

    • Heating in glacial acetic acid, which can sometimes facilitate oxidative aromatization.[4]

Data Presentation

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AcidEthanol80675[4]
HClMethanol65868[1]
Nano-ZnOToluene110485[1]
NoneEthanol801245[1]

Note: This table is a representative summary based on typical literature findings. Actual results will vary depending on the specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalysis

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (1.1 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[4]

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

G Start Start: 1,3-Dicarbonyl + Hydrazine Intermediate1 Unstable Hydrazone Intermediate Start->Intermediate1 Condensation Cyclization Intramolecular Cyclization Intermediate1->Cyclization SideProduct Side Products Intermediate1->SideProduct Side Reactions Intermediate2 Unstable Hydroxyl- pyrazolidine Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Intermediate2->SideProduct Rearrangement Product Final Pyrazole Product Dehydration->Product G Start Low Yield or Byproduct Formation CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry AdjustConditions Modify Temperature or Solvent CheckStoichiometry->AdjustConditions If correct ChangeCatalyst Experiment with Different Catalysts AdjustConditions->ChangeCatalyst MonitorReaction Monitor Progress (TLC/LC-MS) ChangeCatalyst->MonitorReaction Successful Improved Yield MonitorReaction->Successful Positive Result Unsuccessful Issue Persists MonitorReaction->Unsuccessful Negative Result

References

Validation & Comparative

Structural Elucidation of Pyrazole Carboxylic Acids: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data used for the structural elucidation of pyrazole carboxylic acids, which are key scaffolds in many pharmaceutical compounds.

Due to the limited availability of published experimental data for 5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid, this guide will utilize a closely related analogue, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid , as a primary example. This compound shares key structural features, including the pyrazole carboxylic acid core and a pyridine substituent, making it a relevant case study. We will compare its expected spectral data with that of a simpler alternative, 5-methyl-1H-pyrazole-3-carboxylic acid , to highlight the influence of the pyridinyl group on the spectral characteristics.

Comparative Spectroscopic Data

The following tables summarize the anticipated quantitative data for the structural confirmation of our example compounds. The data for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is representative and compiled based on typical values for similar structures, while the data for 5-methyl-1H-pyrazole-3-carboxylic acid is based on publicly available information.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid 5-methyl-1H-pyrazole-3-carboxylic acid
Chemical Shift (δ, ppm) Multiplicity Chemical Shift (δ, ppm)
Pyrazole-H4~6.85s
Pyridine-H3'~8.10d
Pyridine-H4'~7.95t
Pyridine-H5'~7.45t
Pyridine-H6'~8.60d
Pyrazole-CH₃~2.40s
Carboxyl-OH~13.0 (broad)s
Pyrazole-NH--

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid 5-methyl-1H-pyrazole-3-carboxylic acid
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Pyrazole-C3~162.5~163.0
Pyrazole-C4~110.0~108.0
Pyrazole-C5~145.0~142.0
Pyridine-C2'~150.0-
Pyridine-C3'~122.0-
Pyridine-C4'~138.0-
Pyridine-C5'~125.0-
Pyridine-C6'~149.0-
Pyrazole-CH₃~12.0~11.5

Table 3: Comparative Mass Spectrometry Data (ESI+)

Compound Molecular Formula Molecular Weight Observed [M+H]⁺ (m/z) Key Fragmentation Ions (m/z)
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acidC₁₀H₉N₃O₂203.20204.07158.06 ([M+H-CO₂]⁺), 131.06, 104.05
5-methyl-1H-pyrazole-3-carboxylic acid[1]C₅H₆N₂O₂126.11127.0581.04 ([M+H-CO₂]⁺)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete assignment of proton and carbon signals and to confirm the connectivity of the molecular structure.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is set to 16 ppm.

    • A relaxation delay of 2 seconds is applied between scans.

    • A total of 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain singlet signals for all carbon atoms.

    • The spectral width is set to 220 ppm.

    • A relaxation delay of 5 seconds is used.

    • A larger number of scans (e.g., 1024) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard TMS.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of the compound and to study its fragmentation pattern to further support the proposed structure.

Methodology:

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer is used.

  • Analysis Conditions:

    • The analysis is performed in the positive ion mode to observe the protonated molecule [M+H]⁺.

    • The capillary voltage is typically set between 3.5 and 4.5 kV.

    • The nebulizer gas (nitrogen) pressure is optimized for stable spray.

    • The drying gas (nitrogen) flow rate and temperature are adjusted to ensure efficient desolvation.

  • Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern is studied by analyzing the daughter ions, which can be generated in the source or through tandem MS (MS/MS) experiments.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the logical flow of the structural confirmation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Pyrazole Carboxylic Acid purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ms Mass Spectrometry (ESI-MS) purification->ms Sample structure Final Structure Confirmed nmr->structure Connectivity & Chemical Environment ms->structure Molecular Weight & Fragmentation

A streamlined workflow for the synthesis and structural confirmation of pyrazole carboxylic acids.

The relationship between the compound and its key NMR and MS spectral data.

Conclusion

The structural confirmation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, and by extension, other pyridinyl-pyrazole derivatives, relies on the synergistic use of NMR and MS techniques. ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms, while mass spectrometry confirms the molecular weight and offers valuable clues about the structure through its fragmentation patterns. The comparison with a simpler analogue, 5-methyl-1H-pyrazole-3-carboxylic acid, effectively demonstrates how the addition of the pyridinyl substituent influences the chemical shifts in the NMR spectra, providing a clear and objective method for structural verification. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery.

References

A Comparative Analysis of Pyrazole-Based COX Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyrazole-based cyclooxygenase (COX) inhibitors, supported by experimental data. It delves into their mechanism of action, selectivity, and the experimental protocols used to evaluate their performance.

The pyrazole scaffold is a key structural motif in a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions.[1] This guide provides a comparative analysis of prominent pyrazole-based COX inhibitors, focusing on their inhibitory potency and selectivity.

Comparative Inhibitory Activity

The in vitro inhibitory activity of pyrazole-based compounds against COX-1 and COX-2 is a critical determinant of their therapeutic potential and safety profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value signifies greater COX-2 selectivity.

The following table summarizes the in vitro inhibitory activities of several well-characterized pyrazole-based COX inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 15[1]0.04[1]375[1]
SC-558 >10[2]0.0093[2]>1075[2]
Phenylbutazone ~10~25~0.4
Compound 5u 130.21[3]1.79[3]72.73[3]
Compound 5s 183.12[3]2.51[3]72.95[3]
Compound 9 >50[4]0.26[4]>192.3[4]

Mechanism of Action and Signaling Pathway

Pyrazole-based inhibitors selectively target the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[5] The structural basis for this selectivity lies in the difference in the active site architecture between COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket, which can accommodate the bulkier side groups present in many pyrazole-based inhibitors, a feature absent in the more constricted active site of COX-1.[2][6] By binding to the active site of COX-2, these inhibitors block the entry of arachidonic acid, thereby preventing the synthesis of pro-inflammatory prostaglandins.[7]

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_homeostatic Prostaglandins (e.g., PGE2, TXA2) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (e.g., PGE2) cox2->pgs_inflammatory homeostasis Physiological Functions (Gastric Protection, Platelet Aggregation) pgs_homeostatic->homeostasis inflammation Inflammation, Pain, Fever pgs_inflammatory->inflammation inhibitors Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib) inhibitors->cox2 Inhibition

COX Signaling Pathway and Inhibition by Pyrazole-Based Inhibitors.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of novel pyrazole-based compounds. A widely used method is the in vitro fluorometric COX inhibitor screening assay.

In Vitro Fluorometric COX Inhibitor Screening Assay

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and control inhibitors in DMSO.

  • Assay Reaction:

    • To each well of a 96-well plate, add the COX Assay Buffer.

    • Add the test compound or control inhibitor at various concentrations. For the control wells (100% activity), add DMSO.

    • Add the enzyme (COX-1 or COX-2) and heme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Add the fluorometric probe to each well.

  • Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells simultaneously.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for Amplex Red) in a kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Enzymes (COX-1, COX-2) - Buffers, Cofactors, Probe - Test Compounds (Serial Dilutions) start->reagent_prep plate_setup Set up 96-well Plate: - Add Assay Buffer - Add Test Compounds/Controls reagent_prep->plate_setup enzyme_add Add Enzyme and Heme Incubate plate_setup->enzyme_add probe_add Add Fluorometric Probe enzyme_add->probe_add reaction_start Initiate Reaction with Arachidonic Acid probe_add->reaction_start measurement Kinetic Fluorescence Measurement (Plate Reader) reaction_start->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Values measurement->data_analysis end End data_analysis->end

Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

This guide provides a comparative framework for understanding and evaluating pyrazole-based COX inhibitors. The presented data highlights the significant potential of the pyrazole scaffold in developing potent and selective COX-2 inhibitors. The detailed experimental protocol offers a standardized approach for assessing the inhibitory activity of novel compounds. For researchers in drug discovery, a thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo testing, is essential for the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

Validating the Biological Activity of Pyrazole Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] Validating the efficacy of novel pyrazole derivatives through robust cell-based assays is a critical step in the drug discovery pipeline. This guide provides a comparative overview of common assays, detailed experimental protocols, and quantitative data to aid researchers in this process.

Anticancer Activity of Pyrazole Derivatives

A primary focus of pyrazole derivative research is their potential as anticancer agents.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), cyclin-dependent kinases (CDKs), and various other signaling pathways involved in cancer progression.[4][5]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[6] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[6]

Table 1: Comparison of IC50 Values of Pyrazole Derivatives in Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Celecoxib U251 (Glioblastoma)11.7[8]
HCT116 (Colon)37.2[8]
K562 (Leukemia)46[2]
T24 (Bladder)63.8[9]
5637 (Bladder)60.3[9]
Pyrazole Derivative 5b K562 (Leukemia)0.021[10]
A549 (Lung)0.69[10]
MCF-7 (Breast)1.7[10]
Pyrazole Derivative 27 MCF-7 (Breast)16.50[11]
Pyrazolyl-chalcone 9e PACA2 (Pancreatic)27.6[12]
Pyrazolyl-chalcone 7d MCF-7 (Breast)42.6[12]

Experimental Protocol: MTT Assay [6][7][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial in cancer research. Pyrazole derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.[2] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [14][15]

  • Cell Treatment: Culture cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole derivatives, most notably celecoxib, are known for their anti-inflammatory properties, primarily through the inhibition of the COX-2 enzyme.[16][17]

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory pathway responsible for the production of prostaglandins.[18][19]

Table 2: Comparison of IC50 Values of Pyrazole Derivatives for COX-2 Inhibition

Compound/DrugTargetIC50Reference
Celecoxib COX-240 nM[20]
3-(trifluoromethyl)-5-arylpyrazole COX-20.02 µM[16]
Pyrazole-thiazole hybrid COX-20.03 µM[16]
Pyrazolo-pyrimidine COX-20.015 µM[16]
Pyrazole–indole derivative 14b COX-25.37 µM[21]

Experimental Protocol: COX-2 Inhibition Assay (Cell-Based) [19][22]

  • Cell Culture: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.

  • Compound Treatment: Treat the cells with different concentrations of the pyrazole derivative.

  • Arachidonic Acid Addition: Add arachidonic acid, the substrate for COX enzymes, to the cells.

  • Incubation: Incubate for a specific period to allow for the conversion of arachidonic acid to prostaglandins.

  • Prostaglandin Measurement: Collect the cell supernatant and measure the concentration of prostaglandins (e.g., PGE2) using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Determine the percentage of inhibition of prostaglandin production compared to the control and calculate the IC50 value for COX-2 inhibition.

Visualizing Mechanisms and Workflows

Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies Start Synthesized Pyrazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assays Mechanism->Apoptosis Target_Validation Target-Based Assays (e.g., Kinase Inhibition) Mechanism->Target_Validation Lead_Identification Lead Compound Identification Cell_Cycle->Lead_Identification Apoptosis->Lead_Identification Target_Validation->Lead_Identification Animal_Models Animal Models of Disease Lead_Identification->Animal_Models Efficacy Efficacy Studies Animal_Models->Efficacy Toxicity Toxicology Studies Animal_Models->Toxicity

Caption: Experimental workflow for validating pyrazole derivative bioactivity.

References

Pyrazole Analogs as Selective COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of cyclooxygenase-2 (COX-2) remains a critical strategy in the development of anti-inflammatory and analgesic drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole-containing compounds have emerged as a privileged scaffold in the design of potent and selective COX-2 inhibitors, with the blockbuster drug Celecoxib being a prime example. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of pyrazole analogs, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of COX-2 Inhibition

The following table summarizes the in vitro COX-2 inhibitory activity of two distinct series of pyrazole analogs. Series A represents analogs of Celecoxib, a diarylpyrazole, while Series B showcases a different class of N-phenylpyrazole derivatives. The data highlights the impact of various substitutions on the pyrazole core on inhibitory potency (IC50) and selectivity for COX-2 over COX-1.

Series Compound R1 R2 R3 COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
ACelecoxib4-SO2NH2CF34-Me0.04>10>250
AAnalog A14-SO2MeCF34-Me0.0515300
AAnalog A24-NO2CF34-Me0.25>50>200
BAnalog B1HPh4-F-Ph0.1218.5154
BAnalog B2HPh4-Cl-Ph0.0812.3153
BAnalog B3HPh4-Br-Ph0.069.8163

Key SAR Observations:

  • Series A (Celecoxib Analogs): The 4-sulfonamide (SO2NH2) or 4-methylsulfone (SO2Me) group at the R1 position is crucial for high COX-2 selectivity and potency. Replacement with a nitro group (Analog A2) leads to a significant decrease in activity. The trifluoromethyl group at R2 and the 4-methylphenyl group at R3 are also important for optimal binding to the COX-2 active site.

  • Series B (N-Phenylpyrazoles): In this series, the nature of the halogen substituent on the R3 phenyl ring significantly influences COX-2 inhibitory activity. A trend of increasing potency is observed with increasing halogen size (F < Cl < Br), suggesting a potential hydrophobic interaction in the active site.

Experimental Protocols

The following is a generalized, detailed methodology for the in vitro determination of COX-1 and COX-2 inhibition, based on common experimental practices.

In Vitro Cyclooxygenase (COX) Inhibition Assay:

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against ovine or human COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols. Test compounds are typically dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in the reaction buffer.

  • Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately following the addition of the substrate, add the chromogenic substrate (TMPD).

  • Measure the absorbance at a specific wavelength (e.g., 590-620 nm) using a microplate reader in kinetic or endpoint mode.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the COX-2 Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Target of Pyrazole Analogs) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Receptors Prostaglandin Receptors (e.g., EP receptors) Prostaglandins->Receptors Downstream_Signaling Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) Receptors->Downstream_Signaling Inflammation_Pain Inflammation & Pain Downstream_Signaling->Inflammation_Pain

Caption: The COX-2 signaling pathway, highlighting the role of pyrazole analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Compound Dilution Incubation Enzyme & Inhibitor Pre-incubation Reagent_Prep->Incubation Reaction Reaction Initiation (add Substrate) Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: A generalized workflow for the in vitro COX-2 inhibition assay.

The Regioisomeric Riddle: A Comparative Guide to Pyrazole Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced world of heterocyclic chemistry offers both immense opportunity and significant challenges. Among the most promising scaffolds is the pyrazole ring, a five-membered heterocycle that forms the core of numerous therapeutic agents. However, the synthesis of asymmetrically substituted pyrazoles often yields regioisomers—molecules with the same chemical formula but different spatial arrangements of atoms. This guide delves into the critical importance of pyrazole regiochemistry, presenting a comparative analysis of the biological efficacy of distinct regioisomers, supported by experimental data and detailed protocols.

The precise positioning of substituents on the pyrazole ring can dramatically alter a compound's pharmacological profile, influencing its binding affinity, potency, and ultimately, its therapeutic effect. Understanding these structure-activity relationships (SAR) is paramount for rational drug design and the development of more potent and selective therapeutics.[1][2]

This guide will explore a case study comparing the efficacy of pyrazole regioisomers as inhibitors of the Glucocorticoid Receptor (GR), a key target in the treatment of inflammatory diseases and certain cancers.

Glucocorticoid Receptor Inhibition: A Tale of Two Isomers

In a study aimed at developing novel GR ligands, a series of deacylcortivazol-like pyrazole regioisomers were synthesized and evaluated.[3] The core structure was modified by introducing different pendant groups at either the 1'- or 2'-position of the pyrazole ring, leading to pairs of regioisomers for direct comparison.[3]

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative data from the comparative analysis of the synthesized pyrazole regioisomers. The data highlights the significant impact of substituent placement on the pyrazole ring on the affinity and potency of these compounds as GR inhibitors.

Compound IDPyrazole SubstitutionPendant GroupRelative Binding Affinity (RBA)¹Potency (Dose Equivalents)²
D2'P 2'-Phenyl1.0~0.1
D1'P 1'-Phenyl0.8~0.1
D2'PF 2'-4-Fluorophenyl1.2~0.1
D1'PF 1'-4-Fluorophenyl0.2~35
D2'T 2'-4-(Trifluoromethyl)phenyl0.8~0.2
D1'T 1'-4-(Trifluoromethyl)phenyl< 0.1> 100
D2'A 2'-4-Aminophenyl0.3~1.0
D1'A 1'-4-Aminophenyl< 0.1> 100

¹Relative Binding Affinity (RBA) was determined by a competitive binding assay with a fluorescently labeled glucocorticoid. The RBA of D2'P was set to 1.0 for comparison. ²Potency was determined by a reporter assay measuring GR-mediated gene expression. Dose equivalents represent the concentration of the compound required to achieve a response equivalent to a standard glucocorticoid (lower values indicate higher potency).

The data clearly demonstrates that while some 1'-substituted regioisomers (like D1'P) can exhibit high potency, in many cases, the 2'-substituted counterparts are significantly more active. For instance, the introduction of a fluorine atom to the phenyl ring at the 1'-position (D1'PF) drastically reduces potency compared to its 2'-regioisomer (D2'PF).[3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the detailed methodologies for the key experiments are provided below.

Glucocorticoid Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled glucocorticoid from the GR ligand-binding domain.

  • Preparation of GR: A purified, recombinant human GR ligand-binding domain is used.

  • Reaction Mixture: The GR protein is incubated with a fluorescently labeled glucocorticoid ligand in a suitable buffer.

  • Addition of Competitor: Serial dilutions of the test pyrazole regioisomers are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Detection: The fluorescence polarization of the solution is measured. Displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.

  • Data Analysis: The data is used to calculate the IC50 value, which is then used to determine the relative binding affinity (RBA) compared to a reference compound.

GR-Mediated Gene Expression Reporter Assay

This cell-based assay measures the functional consequence of GR binding by quantifying the activation of a reporter gene under the control of a glucocorticoid-responsive promoter.

  • Cell Culture: A suitable human cell line (e.g., HeLa) is transiently transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a glucocorticoid response element (GRE).

  • Compound Treatment: The transfected cells are treated with serial dilutions of the pyrazole regioisomers.

  • Incubation: The cells are incubated for a sufficient period to allow for GR activation and subsequent reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control, and the dose-response curves are used to determine the potency of the compounds, expressed as dose equivalents relative to a standard glucocorticoid.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and comparative evaluation of the pyrazole regioisomers.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Ullman-type Coupling on Pyrazole Backbone start->synthesis separation Separation of Regioisomers (1' and 2') synthesis->separation characterization Structural Characterization (NMR, MS) separation->characterization binding_assay Competitive Binding Assay (RBA) characterization->binding_assay reporter_assay Reporter Gene Assay (Potency) characterization->reporter_assay translocation_assay GR Nuclear Translocation Assay characterization->translocation_assay data_comparison Comparative Efficacy Analysis binding_assay->data_comparison reporter_assay->data_comparison translocation_assay->data_comparison sar_analysis Structure-Activity Relationship (SAR) data_comparison->sar_analysis

Workflow for comparing pyrazole regioisomer efficacy.

Signaling Pathway Context: Glucocorticoid Receptor Action

The following diagram illustrates the simplified signaling pathway of the Glucocorticoid Receptor, the target of the compared pyrazole regioisomers.

gr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (or Pyrazole Ligand) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_ligand Activated GR GR_complex->GR_ligand Hsp90 Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA Transcription Gene Transcription (Anti-inflammatory effects) GRE->Transcription Modulates

Simplified Glucocorticoid Receptor signaling pathway.

Conclusion

The direct comparison of pyrazole regioisomers unequivocally demonstrates that subtle changes in substituent placement can lead to profound differences in biological activity. For the glucocorticoid receptor inhibitors presented, the 2'-substituted pyrazoles were generally more potent than their 1'-substituted counterparts, although exceptions exist. This underscores the necessity of careful regiochemical control during synthesis and the separate biological evaluation of all resulting isomers to fully elucidate the structure-activity relationship. This rigorous approach is essential for the successful development of optimized, highly effective pyrazole-based therapeutics. Researchers and drug development professionals are encouraged to consider the impact of regioisomerism in their own discovery programs to unlock the full potential of this versatile heterocyclic scaffold.

References

In Vivo Validation of Novel Pyrazole Compounds as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and safer anti-inflammatory drugs has led to significant interest in novel heterocyclic compounds. Among these, pyrazole derivatives have emerged as a promising class of molecules, often exhibiting potent anti-inflammatory properties primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This guide provides an objective comparison of the in vivo performance of recently developed pyrazole compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed protocols.

Comparative Efficacy of Novel Pyrazole Compounds

The anti-inflammatory potential of novel pyrazole derivatives is typically evaluated in animal models of acute inflammation, such as the carrageenan-induced paw edema model in rats. This assay allows for the quantification of a compound's ability to reduce swelling over time, a key indicator of its anti-inflammatory effect. Below is a summary of the in vivo efficacy of select novel pyrazole compounds compared to the widely used COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Indomethacin.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (hours)% Edema InhibitionReference
Novel Pyrazole 1 (AD 532) 503Promising Results[1]
Novel Pyrazole 2 (Compound 5u) 20380.63[2]
Novel Pyrazole 3 (Compound 5s) 20378.09[2]
Celecoxib 503Significant Decrease[3]
Celecoxib 5 (oral)4~50%[4]
Indomethacin 10457.66[5]
Ibuprofen (Standard) 20381.32[2]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Table 2: In Vitro COX-2 Inhibition and Selectivity

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Novel Pyrazole (Compound 5u) 1.7972.73[2]
Novel Pyrazole (Compound 5s) 2.5165.75[2]
Celecoxib -78.06[2]

Experimental Protocols

A standardized and well-validated protocol is crucial for the reliable in vivo assessment of novel anti-inflammatory compounds. The carrageenan-induced paw edema model is a widely accepted method for this purpose.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (180-200 g) are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The test compounds, a reference drug (e.g., Celecoxib or Indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7][8]

  • The volume of the paw is measured immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours). Paw volume is typically measured using a plethysmometer.

  • The percentage of edema inhibition is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Visualizing the Validation Process and Mechanism of Action

To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Phase cluster_in_vivo In Vivo Validation cluster_outcome Outcome synthesis Synthesis of Novel Pyrazole Compounds in_vitro In Vitro Screening (e.g., COX-2 Inhibition Assay) synthesis->in_vitro Characterization lead_selection Lead Compound Selection in_vitro->lead_selection Identify Potent Compounds animal_model Animal Model Induction (Carrageenan-Induced Paw Edema) lead_selection->animal_model Advance to In Vivo Testing dosing Compound Administration (Test vs. Control vs. Standard) animal_model->dosing measurement Paw Volume Measurement (Plethysmometer) dosing->measurement Time-course data_analysis Data Analysis (% Edema Inhibition) measurement->data_analysis efficacy Efficacy Assessment data_analysis->efficacy safety Preliminary Safety Profile data_analysis->safety

In Vivo Validation Workflow for Novel Anti-inflammatory Compounds.

COX2_Pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins Isomerases inflammation Inflammation (Pain, Edema, Fever) prostaglandins->inflammation pyrazole Novel Pyrazole Compounds (e.g., Celecoxib) pyrazole->cox2 Inhibition

Simplified COX-2 Signaling Pathway in Inflammation.

Conclusion

Novel pyrazole derivatives continue to demonstrate significant potential as effective anti-inflammatory agents in preclinical animal models.[9] Compounds such as AD 532, 5u, and 5s have shown efficacy comparable or superior to established drugs like Celecoxib and Indomethacin in the carrageenan-induced paw edema model.[1][2] Their mechanism of action, often involving selective inhibition of the COX-2 enzyme, suggests a favorable safety profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[9] Further in vivo studies are warranted to fully elucidate their therapeutic potential, pharmacokinetic profiles, and long-term safety, paving the way for potential clinical development.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its versatility allows for the development of highly potent and selective agents targeting a wide array of kinases implicated in diseases ranging from cancer to inflammation. However, achieving absolute target specificity across the vast and structurally similar human kinome remains a significant challenge. Off-target activities can lead to unexpected toxicities or beneficial polypharmacology, making a thorough understanding of a compound's cross-reactivity profile essential for its development.

This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based kinase inhibitors. Due to the lack of publicly available kinome-wide screening data for 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, this guide utilizes data from structurally related pyrazole-containing compounds to offer insights into the potential selectivity of this chemical class. The presented data, experimental protocols, and pathway visualizations aim to equip researchers with the necessary context to evaluate and design novel kinase inhibitors.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activities of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, compiled from various studies, illustrates the diverse selectivity profiles that can be achieved through modifications of the pyrazole core.

Compound IDPrimary Target(s)IC50/Ki (nM)Key Off-Targets and InhibitionReference
Compound 1 (Promiscuous) CDK2, CDK5, JNK34.6 (Ki), 27.6 (Ki), 26.1 (Ki)Inhibited 337 out of 359 kinases in a kinome-wide screen at 1 µM.[1]Amrhein et al., 2022[1]
Compound 43d (Selective) CDK1633 (EC50)Showed high selectivity in a DSF screen against ~100 kinases.[2]Amrhein et al., 2022[2]
Tozasertib (VX-680) Aurora A, B, C0.6 (Kiapp), 18 (Ki), 4.6 (Ki)Highly selective against a panel of 55 other kinases.[3][4]Harrington et al., 2004[3]
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)~3 (IC50 for AurA/B)A multitargeted inhibitor with activity against several kinases.[5]Howard et al., 2009[5]
Compound 15y TBK10.2 (IC50)Showed good selectivity in a panel of 31 kinases, with strong inhibition of IKKε, IKKα, MLK1, and Aurora A.[6]Li et al., 2022[6]

Experimental Protocols for Kinase Cross-Reactivity Profiling

A critical aspect of kinase inhibitor development is the comprehensive evaluation of its selectivity. Below are detailed protocols for commonly employed methods for assessing cross-reactivity.

In Vitro Kinase Profiling using KINOMEscan™

The KINOMEscan™ platform is a high-throughput, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is quantified by qPCR of a DNA tag conjugated to the kinase.

Methodology:

  • Compound Preparation: The test compound is typically prepared at a stock concentration of 100 mM in DMSO and serially diluted to the desired screening concentrations (e.g., 1 µM or 10 µM for initial screening).

  • Assay Reaction: The test compound, a DNA-tagged kinase, and the immobilized ligand are combined in a multi-well plate.

  • Equilibration: The reaction is allowed to equilibrate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

  • Washing: Unbound kinase is removed by washing the plate.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of bound kinase is compared to a DMSO control to determine the percent inhibition. Results are often reported as the percentage of remaining kinase activity or as a dissociation constant (Kd) for dose-response experiments.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique that measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle: The assay monitors the unfolding of a kinase as the temperature is increased in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon protein denaturation.

Methodology:

  • Reaction Setup: A reaction mixture containing the purified kinase, a fluorescent dye (e.g., SYPRO Orange), and either the test compound or a vehicle control (DMSO) is prepared in a qPCR plate.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve. A significant increase in Tm in the presence of the compound indicates binding and stabilization of the kinase.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental process and the biological context of kinase inhibition is crucial for interpreting cross-reactivity data. The following diagrams, generated using Graphviz, illustrate a typical workflow for kinase inhibitor profiling and a representative signaling pathway.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose Response cluster_3 Data Analysis & Visualization a Test Compound (e.g., this compound) b Serial Dilution a->b c Single-Dose Kinome Screen (e.g., 1 µM) b->c Screen against kinase panel d IC50 Determination for Hits c->d Identify initial hits e Selectivity Profiling d->e f TreeSpot™ Visualization e->f

Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RTK Inhibitor->Raf Inhibitor->MEK

Caption: Simplified MAPK/ERK Signaling Pathway with Potential Inhibition Points.

References

A Comparative Guide to the Synthesis of Substituted Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Substituted pyrazole-3-carboxylic acids, in particular, are crucial building blocks for the synthesis of a wide range of biologically active compounds. This guide provides an objective comparison of three common synthetic routes to this important class of molecules, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The selection of a synthetic route for a target pyrazole-3-carboxylic acid derivative depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and reaction conditions. Here, we compare three prominent methods: the classical Knorr pyrazole synthesis, the versatile 1,3-dipolar cycloaddition, and a route starting from readily available chalcones.

Parameter Route 1: Knorr Pyrazole Synthesis Route 2: 1,3-Dipolar Cycloaddition Route 3: Synthesis from Chalcones
Starting Materials β-ketoesters/1,3-diketones and hydrazinesDiazo compounds (e.g., ethyl diazoacetate) and alkynesSubstituted acetophenones, aromatic aldehydes, and hydrazine
Key Transformation Cyclocondensation[3+2] CycloadditionCyclization of an α,β-unsaturated ketone
Typical Reaction Conditions Acidic or basic catalysis, often requires heating (e.g., 100°C)[1]Often proceeds at room temperature, can be heated; catalyst-free or metal-catalyzed[2]Often requires a strong base (e.g., NaOH) and heating
Typical Yields Moderate to excellent (can be >90%)[3]Good to high yields (e.g., 78% for diethyl 1H-pyrazole-3,5-dicarboxylate)[4]Generally good yields (e.g., 70-77%)[5]
Reaction Time Typically 1-2 hours[1][6]Can range from a few hours to 20 hours[4]Can be several hours
Regioselectivity A significant challenge with unsymmetrical 1,3-dicarbonyls, can lead to mixtures of isomers[7]Can be an issue, but conditions can be optimized for better selectivity[4]Generally good, with the carboxyl group at the 3-position
Substrate Scope Broad, a wide variety of 1,3-dicarbonyls and hydrazines can be usedBroad, tolerates a range of functional groups on both the diazo compound and the alkyneGood, depends on the availability of substituted acetophenones and aldehydes
Advantages Well-established, uses readily available starting materials, often high yieldingMild reaction conditions, can be performed catalyst-free, atom-economicalStraightforward synthesis of the chalcone precursor
Disadvantages Regioselectivity issues, can require harsh conditionsDiazo compounds can be hazardous, potential for regioisomeric mixturesMulti-step process (chalcone synthesis followed by cyclization)

Experimental Protocols

Route 1: Knorr Pyrazole Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate

This protocol is adapted from the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • In a suitable reaction vessel, dissolve substituted acetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) in a suitable solvent like ethanol.

  • Add sodium ethoxide (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the intermediate ethyl 2,4-dioxo-4-phenylbutanoate derivative.

Step 2: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate [8]

  • Suspend the ethyl 2,4-dioxo-4-phenylbutanoate derivative (1.0 eq.) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq.) to the suspension.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

Route 2: 1,3-Dipolar Cycloaddition for Diethyl 1H-pyrazole-3,5-dicarboxylate[4]

This protocol describes an in-situ generation of ethyl diazoacetate followed by cycloaddition in an aqueous micellar environment.

  • Prepare a 1.5 wt% solution of the surfactant TPGS-750-M in water.

  • In a reaction vessel, suspend glycine ethyl ester hydrochloride (1.5 mmol) in 7 mL of the TPGS-750-M solution at 0°C.

  • Add a cold suspension of NaNO2 (1.5 mmol) in 1 mL of the TPGS-750-M solution dropwise to the glycine ethyl ester suspension.

  • Add H2SO4 (0.04 mmol) to the mixture.

  • Add the alkyne (e.g., ethyl propiolate, 1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 20 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired pyrazole-3-carboxylate.

Route 3: Synthesis of Substituted Pyrazole-3-carboxylic Acids from Chalcones

This protocol involves a two-step process: the synthesis of a chalcone followed by its cyclization with hydrazine.

Step 1: Synthesis of Chalcone [5]

  • In a flask, dissolve a substituted acetophenone (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 40% solution), dropwise to the stirred mixture at room temperature.

  • Continue stirring for 2-4 hours, during which the product usually precipitates.

  • Filter the solid chalcone, wash thoroughly with water until the washings are neutral, and dry.

Step 2: Synthesis of 3,5-Diaryl-1H-pyrazole

  • Dissolve the synthesized chalcone (1.0 eq.) in a suitable solvent like ethanol or glacial acetic acid.

  • Add hydrazine hydrate (2.0 eq.) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pyrazole product. Note: This procedure yields a pyrazole. To obtain the carboxylic acid, the appropriate chalcone precursor with a latent carboxyl group or a group that can be converted to a carboxylic acid would be necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes.

Knorr_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ketoester β-Ketoester Cyclocondensation Cyclocondensation Ketoester->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Pyrazole Pyrazole-3-carboxylic Acid Ester Cyclocondensation->Pyrazole Acid/Base Catalyst, Heat

Caption: Knorr Pyrazole Synthesis Workflow.

Dipolar_Cycloaddition cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Diazo Diazo Compound Cycloaddition [3+2] Cycloaddition Diazo->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Pyrazole Pyrazole-3-carboxylic Acid Ester Cycloaddition->Pyrazole Heat or Catalyst

Caption: 1,3-Dipolar Cycloaddition Workflow.

Chalcone_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base Pyrazole Substituted Pyrazole Chalcone->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole Heat

References

A Comparative Guide to the Validation of Compound Purity for Pyrazole Derivatives Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step that underpins the reliability of experimental data and the safety and efficacy of potential therapeutic agents. Pyrazole derivatives, a class of heterocyclic compounds with broad pharmacological applications, are no exception. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust analytical technique for assessing the purity of these compounds.

This guide provides an objective comparison of reverse-phase HPLC (RP-HPLC) with other analytical methods for the purity validation of pyrazole derivatives. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.

Head-to-Head Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the pyrazole derivative, the nature of potential impurities, and the specific goals of the analysis (e.g., routine quality control versus in-depth impurity profiling).

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Direct measurement of analyte concentration based on the proportionality between the integrated signal area of a nucleus and the number of nuclei.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.[1]Applicable to a wide range of soluble compounds containing NMR-active nuclei.Best suited for volatile and thermally stable compounds.[1]
Selectivity High, especially for separating isomers and closely related impurities.High, based on distinct resonance signals.Very high, provides structural information from mass spectra.[1]
Sensitivity Typically in the parts-per-million (ppm) range, depending on the detector.[1]Generally lower sensitivity than HPLC, often in the percentage range.Higher sensitivity, can reach parts-per-billion (ppb) levels.[1]
Quantification Relative quantification (area percent) is common; absolute quantification requires certified reference standards for each impurity.Absolute quantification against a certified internal standard without needing a specific analyte reference standard.[2][3]Can provide both qualitative and quantitative information.
Sample Throughput Moderate, with typical run times of 10-30 minutes per sample.Can be slower due to longer acquisition times for high sensitivity.Generally faster for multiple samples with autosamplers.
Primary Use Case Robust, routine purity assessment and quantification of known and unknown impurities.Absolute purity determination and structural elucidation of impurities.Identification of unknown volatile impurities and residual solvents.
Illustrative Purity Comparison Data
Analytical MethodParameterRepresentative Purity Result (%)Reference
HPLC (UV Detection)Area Percent Purity99.5%[4]
Quantitative ¹H NMRAbsolute Purity (vs. internal standard)98.8%[4]

Note: This data is illustrative and based on a comparable analysis of a non-pyrazole heterocyclic compound. Discrepancies can arise from differences in detector response factors for impurities in HPLC versus the direct molar quantification of qNMR.

Experimental Workflow and Protocols

A systematic workflow is crucial for the accurate and reproducible validation of compound purity.

Experimental Workflow for Purity Validation

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation cluster_report Reporting prep_std Prepare Standard Solution (Known Concentration) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_std Inject Standard Solution sys_suit->inject_std peak_integration Peak Integration and Area Calculation inject_std->peak_integration inject_sample->peak_integration purity_calc Calculate Purity (% Area) peak_integration->purity_calc validation Method Validation (ICH Guidelines) purity_calc->validation report Generate Final Report validation->report

A streamlined workflow for HPLC purity validation.
Detailed Experimental Protocols

The following are representative protocols for the purity analysis of a pyrazole derivative using RP-HPLC.

1. Materials and Reagents

  • Pyrazole derivative sample

  • Reference standard of the pyrazole derivative (of known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Trifluoroacetic acid (TFA) (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • An HPLC system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

3. Chromatographic Conditions (Example Method)

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Methanol
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 25 ± 2°C
Injection Volume 5.0 µL
Detector Wavelength 206 nm

4. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the pyrazole derivative reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 50, 80, 100, 120, and 150 µg/mL) using the mobile phase as the diluent to establish linearity.

  • Sample Solution: Accurately weigh a quantity of the pyrazole derivative sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the established linearity range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Procedure and Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting the standard solution multiple times to ensure the system is operating correctly (check parameters like peak asymmetry, theoretical plates, and repeatability of retention time and peak area).

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

6. Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically desired.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By following this comprehensive guide, researchers can effectively validate the purity of their pyrazole derivatives using HPLC and make informed decisions about the suitability of alternative analytical techniques for their specific research and development needs.

References

Comparative Docking Analysis of Pyrazole Inhibitors Across Diverse Protein Kinase Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of pyrazole-based inhibitors with key protein kinase targets, providing insights for structure-based drug design.

This guide presents a comparative analysis of molecular docking studies for a series of pyrazole derivatives against several therapeutically relevant protein kinases. Pyrazole scaffolds are prevalent in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes.[1][2] This analysis focuses on their interactions within the ATP-binding sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), key regulators in cell signaling and proliferation.[3][4][5] The data herein, derived from computational docking simulations, offers a quantitative comparison of binding energies and highlights key molecular interactions, providing a valuable resource for researchers in oncology and drug discovery.

Quantitative Comparison of Pyrazole Inhibitor Docking Scores

The following table summarizes the binding affinities of various pyrazole derivatives against three distinct protein kinase targets. The docking scores, represented as binding energy in kcal/mol, indicate the predicted stability of the ligand-protein complex; lower values suggest stronger binding.[6] The data is compiled from a comprehensive study utilizing the AutoDock software for molecular docking simulations.[3][4][5]

Ligand IDTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
1b VEGFR-22QU5-10.090.08
1e VEGFR-22QU5-9.640.19
1a VEGFR-22QU5-8.760.98
1c VEGFR-22QU5-8.511.54
1d Aurora A2W1G-8.571.41
2b CDK22VTO-10.350.05
2e CDK22VTO-9.450.28
2a CDK22VTO-9.010.61
2c CDK22VTO-8.990.64
2d CDK22VTO-8.711.09

Experimental and Computational Protocols

The methodologies outlined below represent a standard workflow for comparative molecular docking studies, as synthesized from multiple research articles.[3][4][7][8][9]

Preparation of Macromolecules

The three-dimensional crystal structures of the target proteins (VEGFR-2, Aurora A, and CDK2) were obtained from the Protein Data Bank (PDB).[4] Prior to docking, all water molecules, co-factors, and existing ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein receptors to prepare them for the docking calculations.[7] The active site for docking was defined based on the co-crystallized ligand in the original PDB file, ensuring the docking grid encompassed all key interacting residues.[9]

Ligand Preparation

The 2D structures of the pyrazole derivatives were drawn using chemical drawing software like ChemDraw. These structures were then converted to 3D formats. Energy minimization of the ligands was performed using a suitable force field to obtain stable, low-energy conformations for docking.[10]

Molecular Docking Simulation

Molecular docking was performed using AutoDock 4.2, which employs a Lamarckian genetic algorithm.[4][5] The grid box for docking was centered on the active site of each protein with dimensions large enough to allow the ligand to rotate freely. For each ligand, multiple independent docking runs (typically 10) were conducted.[4] The program calculates the binding energy of the ligand in different conformations, and the pose with the lowest binding energy was selected as the most probable binding mode.[10]

Data Analysis and Visualization

The docking results were analyzed based on the binding energy (in kcal/mol) and the predicted inhibition constant (Ki).[4] The interactions between the pyrazole inhibitors and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like Discovery Studio or PyMOL to understand the molecular basis of the binding affinity.[11]

Comparative Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study, from the initial preparation of target proteins and ligands to the final analysis of binding interactions.

G cluster_prep 1. Preparation Stage cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis Stage PDB Retrieve Protein Structures (e.g., from PDB) PrepProt Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepProt Ligands Design/Select Pyrazole Ligand Library PrepLig Prepare Ligands: - 2D to 3D conversion - Energy minimization Ligands->PrepLig Grid Define Binding Site & Generate Grid Box PrepProt->Grid Dock Perform Molecular Docking (e.g., AutoDock) PrepLig->Dock Grid->Dock Results Collect Docking Poses & Binding Energies Dock->Results Compare Compare Scores & Poses: - Binding Affinity (kcal/mol) - Inhibition Constant (Ki) Results->Compare Visualize Visualize Interactions: - H-Bonds - Hydrophobic Interactions Results->Visualize SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR Visualize->SAR

Workflow for comparative molecular docking of pyrazole inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, in solid form and in solution, based on established safety protocols and regulatory guidelines.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data is limited, similar compounds can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors[1][3].
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

2.1. Small Spills (Solid)

  • Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.

  • Containment: Carefully sweep up the solid material, avoiding dust formation[3][4].

  • Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if compatible) and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.

2.2. Large Spills

  • Evacuate: Immediately evacuate the area and alert others.

  • Secure the Area: Restrict access to the spill location.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or the designated emergency response team.

Disposal of Unused or Waste Material

Unused this compound and any contaminated materials must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[4].

3.1. Solid Waste

  • Container: Place the solid waste in a designated, compatible, and clearly labeled hazardous waste container. The container must be sealable and in good condition.

  • Labeling: The label should include the chemical name ("this compound"), the quantity, and the date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

3.2. Liquid Waste (Solutions)

  • Container: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste.

  • Segregation: Do not mix with other incompatible waste streams.

  • Labeling: Clearly label the container with the chemical name, concentration, and any other components of the solution.

  • Storage: Store the sealed container in a secondary containment bin in the designated waste accumulation area.

3.3. Contaminated Materials

  • Any materials, such as gloves, weigh boats, or paper towels, that come into contact with the chemical should be collected in a separate, labeled bag or container for hazardous waste disposal.

Arranging for Final Disposal

Chemical waste must be disposed of through an approved hazardous waste disposal facility[1][3][5]. Follow your institution's specific procedures for waste pickup. This typically involves submitting a request to the EHS office, who will then collect the waste for proper disposal in accordance with local, regional, and national regulations[3].

Experimental Workflow & Diagrams

Disposal Workflow for this compound

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_final Final Steps start Start: Handling Chemical wear_ppe Wear Appropriate PPE start->wear_ppe waste_type Identify Waste Type wear_ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid contaminated_items Contaminated Items waste_type->contaminated_items Items spill Spill waste_type->spill Accidental collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_items Collect in Labeled Waste Bag/Container contaminated_items->collect_items manage_spill Follow Spill Management Protocol spill->manage_spill store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_items->store_waste manage_spill->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid. Following these procedures is essential for ensuring personal safety and proper disposal.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health risks. The primary hazards include irritation to the skin, eyes, and respiratory system[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation[1][3].
Eye Protection Safety goggles with side-shields or a face shieldTo protect eyes from dust particles and splashes, which can cause serious irritation[1][2][4].
Respiratory Protection NIOSH-approved N95 dust mask or a full-face respiratorTo prevent inhalation of the powder, which may cause respiratory irritation[1][5]. Use in a well-ventilated area is also crucial[1][6].
Body Protection Laboratory coat or impervious clothingTo protect skin and personal clothing from contamination[1][4][6].

2. Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital when working with this compound. The following step-by-step process ensures a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Carefully Weigh Compound prep_vent->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon After experiment cleanup_dispose Dispose of Waste in Designated Container cleanup_decon->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood[1][6].

    • Put on all required PPE as specified in the table above.

    • Ensure an eyewash station and safety shower are readily accessible[2].

  • Handling:

    • Avoid the formation of dust when handling the powder[2][3].

    • Carefully weigh the necessary amount of the compound, minimizing any spillage.

    • Transfer the compound to the reaction vessel.

  • Post-Handling:

    • After use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated place[1].

    • Wash hands thoroughly with soap and water after handling is complete[1][6].

3. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE[3].

    • Vacuum or sweep up the material and place it into a suitable, labeled disposal container[1]. Avoid generating dust.

  • Large Spills:

    • Evacuate personnel to a safe area[3].

    • Prevent further leakage if it is safe to do so[3].

    • Do not allow the chemical to enter drains or waterways[1][3].

4. Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Waste Generation:

    • Collect all waste material, including any contaminated PPE (such as gloves), in a designated and properly labeled hazardous waste container.

  • Disposal Protocol:

    • Dispose of the contents and the container in accordance with local, regional, and national hazardous waste regulations[1][2]. Do not empty into drains[2][7]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[2].

5. First Aid Measures

In case of exposure, immediate action is necessary:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][3].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention[1][2][3].
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2][3].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1][3].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.